molecular formula C9H8S B081002 4-Methylbenzo[b]thiophene CAS No. 14315-11-8

4-Methylbenzo[b]thiophene

Cat. No.: B081002
CAS No.: 14315-11-8
M. Wt: 148.23 g/mol
InChI Key: RPKWIZPGQZKQKY-UHFFFAOYSA-N
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Description

4-Methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWIZPGQZKQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162325
Record name Benzo(b)thiophene, 4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID10162325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-11-8
Record name Benzo(b)thiophene, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(B)THIOPHENE, 4-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32573KN5YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methylbenzo[b]thiophene CAS number 14315-11-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methylbenzo[b]thiophene

CAS Number: 14315-11-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfur-containing heterocyclic organic compound that belongs to the benzothiophene class. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] Derivatives of this core structure are extensively researched for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a liquid at room temperature.[5] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
CAS Number 14315-11-8[5][6][7]
Molecular Formula C₉H₈S[5][6][8]
Molecular Weight 148.22 g/mol [5][7][8]
Physical Form Liquid (at 20°C)[5]
Boiling Point 243°C at 760 mmHg[5][9]
Melting Point -6 to -4 °C[10]
Density 1.14 - 1.146 g/cm³[5][9]
Refractive Index 1.65[5]
LogP (Octanol/Water) 3.57[6]
SMILES Cc1cccc2sccc12[6]
InChIKey RPKWIZPGQZKQKY-UHFFFAOYSA-N[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Data is available from multiple public databases.

Spectroscopy TypeKey Information / AvailabilitySource(s)
¹³C NMR Spectrum available. A known reference exists from Org. Magn. Resonance 8, 252 (1976).[7]
¹H NMR Data available for related structures like 2-acetyl-3-methylbenzo[b]thiophene.[11]
Mass Spectrometry Electron Ionization (EI) mass spectrum is available via the NIST WebBook.[7][8]
Infrared (IR) IR data for related benzothiophene structures is used for functional group analysis.[12]

Synthesis and Reactivity

The synthesis of the benzo[b]thiophene core can be achieved through various methods. While a specific protocol for the 4-methyl isomer is not detailed in the provided results, general synthetic strategies for substituted benzo[b]thiophenes are well-established.

Common Synthetic Routes:

  • Electrophilic Cyclization of o-Alkynyl Thioanisoles: A modern approach uses a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes under moderate conditions.[1][13]

  • Acid-Catalyzed Cyclization: This is a traditional method involving the cyclization of arylthiomethyl ketones or α-(arylthio)acetophenones, often using strong acids like polyphosphoric acid.[14]

  • Gewald Reaction: This multi-component reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce substituted thiophenes, which can be precursors to benzothiophenes.[15][16]

The reactivity of the benzo[b]thiophene nucleus is influenced by the electron-rich sulfur atom and the aromatic system, making it amenable to electrophilic substitution and other modifications.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start1 o-Alkynyl Thioanisole proc1 Electrophilic Addition start1->proc1 Reacts with reagent1 Electrophilic Sulfur Source (e.g., Dimethyl(thiodimethyl)sulfonium salt) reagent1->proc1 reagent2 Solvent, Ambient Temp. reagent2->proc1 proc2 Intramolecular Cyclization proc1->proc2 Intermediate Formation product Substituted Benzo[b]thiophene proc2->product

Caption: General workflow for electrophilic cyclization synthesis of benzo[b]thiophenes.

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[2]

  • Anticancer Agents: Numerous derivatives have been investigated as potential anticancer agents.[3] Their mechanisms often involve the inhibition of critical enzymes or signaling pathways essential for cancer cell survival, such as tyrosine kinases.[17] Tetrahydrobenzo[b]thiophene derivatives, for example, have shown promise in targeting colorectal cancer cells.[18]

  • Neuroprotective Agents: Certain benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[19]

  • Antimicrobial Agents: Derivatives have demonstrated considerable potential as antimicrobial agents, particularly against Gram-positive bacteria.[3]

  • Materials Science: The unique electronic properties of the benzo[b]thiophene core have led to its use in the development of organic light-emitting diodes (OLEDs) and semiconductors.[1]

Biological Activity

While specific biological data for this compound is not extensively detailed, the broader class of substituted benzothiophenes exhibits a wide range of pharmacological properties.[2][3] The introduction of substituents like a methyl group can significantly modulate the biological activity, potency, and selectivity of the parent compound.[3]

Research on related structures suggests that benzothiophenes can act as:

  • Enzyme Inhibitors: Targeting enzymes like tyrosine kinases, aldose reductase, and cholinesterases.[4][17][19]

  • Apoptosis Inducers: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines by upregulating pro-apoptotic proteins like Bax and caspases.[17]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in scientific research. Below are generalized protocols based on common methodologies for the synthesis and evaluation of benzo[b]thiophene derivatives.

General Synthesis of a 2,3-disubstituted Benzo[b]thiophene via Electrophilic Cyclization

This protocol is adapted from the method described for the synthesis of 2,3-disubstituted benzo[b]thiophenes.[1]

  • Reaction Setup: To a solution of the appropriate o-alkynyl thioanisole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add the electrophilic sulfur source, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes and ethyl acetate).[1]

In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis n1 Seed Cancer Cells in 96-well plate n2 Incubate 24h (Cell Adhesion) n1->n2 n4 Treat Cells with Compound n2->n4 n3 Prepare Serial Dilutions of This compound n3->n4 n5 Incubate 48-72h n4->n5 n6 Add MTT Reagent n5->n6 n7 Incubate 4h (Formazan Formation) n6->n7 n8 Add Solubilization Solution n7->n8 n9 Measure Absorbance (Microplate Reader) n8->n9 n10 Calculate Cell Viability & IC50 Value n9->n10

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled by technically qualified persons in a laboratory setting.[5] Standard personal protective equipment, including safety goggles, protective gloves, and impervious clothing, should be worn.[20][21] Work should be conducted in a well-ventilated area or under a fume hood.[20] The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[21] In case of contact with skin or eyes, rinse immediately with plenty of water.[21][22]

References

Physicochemical Properties of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Weight of 4-Methylbenzo[b]thiophene

This technical guide provides a focused examination of the molecular weight of this compound, a sulfur-containing heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the key physicochemical properties of the molecule, with a primary focus on its molecular weight and the methodologies for its determination.

This compound is a substituted derivative of benzo[b]thiophene. The addition of a methyl group to the benzene ring influences its physical and chemical characteristics. A precise understanding of its molecular weight is fundamental for quantitative analysis, stoichiometric calculations in chemical reactions, and for the interpretation of mass spectrometry data.

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₈S[1][2][3][4]
Molecular Weight 148.23 g/mol [1][4]
Monoisotopic Mass 148.03467143 Da[1]
CAS Registry Number 14315-11-8[2][3]
Melting Point -6 to -4 °C
Boiling Point 55-57 °C at 3 Torr

Determination of Molecular Weight: Experimental Protocols

The molecular weight of a compound like this compound is typically determined using mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A standard experimental protocol for determining the molecular weight of this compound using GC-MS would involve the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as dichloromethane or hexane.

  • Gas Chromatography (GC) Separation:

    • A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

    • An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column.

    • The column is housed in an oven, and a temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. This compound will elute from the column at a specific retention time.

  • Mass Spectrometry (MS) Analysis:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are ionized, typically using Electron Ionization (EI). This process fragments the molecule into a parent molecular ion (M⁺) and various fragment ions.

    • The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of this compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 148.

Workflow for Molecular Weight Determination

The following diagram illustrates the general workflow for determining the molecular weight of an organic compound using GC-MS.

A Sample Preparation (Dissolve in a volatile solvent) B GC Injection and Separation A->B C Ionization in MS Source (e.g., Electron Ionization) B->C D Mass Analysis (Separation by m/z) C->D E Detection D->E F Data Analysis (Identify Molecular Ion Peak) E->F

Caption: A generalized workflow for the determination of molecular weight using GC-MS.

Biological Significance

While this guide focuses on the molecular weight of this compound, it is worth noting that the broader class of benzo[b]thiophene derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[5] The core benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery.[5] Further research into the specific biological activities of this compound and its derivatives is an active area of investigation.

References

A Comprehensive Technical Guide to 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylbenzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its fundamental properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Nomenclature and Physicochemical Properties

The IUPAC name for this compound is 4-methyl-1-benzothiophene [1][2][3]. It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The methyl group at the 4-position influences its electronic properties and steric profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈S[1][2][4]
Molecular Weight 148.23 g/mol [1]
IUPAC Name 4-methyl-1-benzothiophene[1][2][3]
CAS Number 14315-11-8[2][4]
Melting Point -6 to -4 °C[4]
Boiling Point 55-57 °C at 3 Torr[4]
Density 1.146 ± 0.06 g/cm³ (Predicted)[4]
Kovats Retention Index Standard non-polar: 1299.7[1]

Synthesis and Experimental Protocols

The synthesis of benzo[b]thiophenes can be achieved through various methods. A common approach involves the electrophilic cyclization of o-alkynyl thioanisoles. This method is versatile and tolerates a range of functional groups.

Experimental Protocol: Synthesis via Electrophilic Cyclization

This protocol is a general representation for the synthesis of substituted benzo[b]thiophenes and can be adapted for this compound.

  • Preparation of the o-alkynyl thioanisole precursor: The appropriately substituted o-alkynyl thioanisole is synthesized through a suitable cross-coupling reaction.

  • Electrophilic Cyclization: The o-alkynyl thioanisole is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Initiation: An electrophilic halogen source, such as iodine (I₂), is added to the solution at room temperature. The reaction is typically rapid, proceeding to completion within minutes to a few hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography.

Below is a generalized workflow for the synthesis of benzo[b]thiophene derivatives.

G cluster_synthesis Synthesis Workflow start o-alkynyl thioanisole step1 Dissolve in CH2Cl2 start->step1 Step 1 step2 Add Electrophile (e.g., I2) step1->step2 Step 2 step3 Reaction at Room Temperature step2->step3 Step 3 step4 Monitor by TLC step3->step4 Step 4 step5 Quench and Extract step4->step5 Step 5 step6 Purify by Column Chromatography step5->step6 Step 6 end Substituted Benzo[b]thiophene step6->end Final Product

A generalized workflow for the synthesis of benzo[b]thiophenes.

Biological Activity and Potential Applications

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[5] While specific biological data for this compound is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

Antimicrobial and Antifungal Activity: Substituted benzo[b]thiophenes have shown considerable promise as antimicrobial agents, particularly against Gram-positive bacteria and the fungus Candida albicans.[6] The introduction of methyl and halo-substituents can significantly modulate this activity.[5] For instance, certain benzo[b]thiophene derivatives have demonstrated notable inhibitory activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7]

Table 2: Antimycobacterial Activity of Selected Benzo[b]thiophene Derivatives

CompoundTarget OrganismMIC (μg/mL)
7aM. tuberculosis H37Ra (active)2.87
7bM. tuberculosis H37Ra (active)2.63
7gM. bovis BCG (active)0.56 - 1.90
8gM. bovis BCG (dormant)0.60 - 1.37
8cM. bovis BCG (dormant)0.60 - 1.37

Source: Data extracted from studies on benzo[b]thiophene-2-carboxylic acid derivatives.[7]

Anticancer Activity: Several benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents.[5] Their mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[5] For example, some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been evaluated as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), enzymes that are upregulated in cancer cells.[8]

Enzyme Inhibition: The benzo[b]thiophene scaffold has also been utilized in the design of enzyme inhibitors. For example, certain derivatives have been shown to inhibit cholinesterases, which are important targets in the treatment of Alzheimer's disease.[5]

The potential mechanism of action for the anticancer activity of benzo[b]thiophene derivatives can be conceptualized as the inhibition of key signaling pathways.

G cluster_pathway Conceptual Anticancer Mechanism drug Benzo[b]thiophene Derivative enzyme Target Enzyme (e.g., Kinase) drug->enzyme Inhibition pathway Signaling Pathway enzyme->pathway proliferation Cell Proliferation and Survival pathway->proliferation

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methylbenzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a sulfur-containing heterocyclic compound built upon a fused benzene and thiophene ring system, with a methyl group at the 4-position. This structural motif is a key component in a variety of biologically active molecules and functional organic materials. The strategic placement of the methyl group can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Consequently, robust and efficient synthetic routes to this compound are of paramount importance for further research and development in these fields. This guide will explore the most prominent and practical synthesis pathways.

Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the construction of the thiophene ring onto a pre-existing o-tolyl precursor. Key methodologies include the Gewald reaction, cyclization of o-tolylthioacetates, and subsequent functional group manipulations.

Pathway 1: Gewald Reaction Approach

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes. While not a direct route to this compound, it provides a versatile entry point to a key intermediate, this compound-2-carboxylic acid, which can then be decarboxylated.

Logical Workflow for Pathway 1

A 3-Methylcyclohexanone D Gewald Reaction A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E 2-Amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate D->E F Aromatization E->F G This compound-2-carboxylic acid F->G H Decarboxylation G->H I This compound H->I A 3-Methylthiophenol C S-Alkylation A->C B α-Haloacetaldehyde Acetal B->C D o-Tolylthioacetaldehyde Acetal C->D E Acid-catalyzed Cyclization D->E F This compound E->F

The Rising Therapeutic Potential of 4-Methylbenzo[b]thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The benzo[b]thiophene scaffold continues to be a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, 4-Methylbenzo[b]thiophene derivatives are emerging as a promising class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action, intended for researchers, scientists, and drug development professionals.

Anticancer Activity: A Multi-Faceted Approach

This compound derivatives have demonstrated notable anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and protein kinases, which are critical for cancer cell proliferation and survival.

A notable example is the derivative 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene , which has been identified as a potent inhibitor of tubulin polymerization with impressive antiproliferative activity.[1][2] This compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[1][2] The presence of the methyl group at the 3-position has been shown to increase activity compared to its unsubstituted counterpart.[1][2]

Furthermore, the benzo[b]thiophene core is a common feature in molecules designed to inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling pathways.[3] While specific data for a wide range of 4-methyl substituted derivatives is still under investigation, the existing research on analogous compounds suggests that the 4-methyl substitution can modulate the electronic and steric properties, thereby influencing the inhibitory activity.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benzo[b]thiophene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)K562 (Human immortalised myelogenous leukemia)0.016[1]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)A549 (Human lung carcinoma)0.023[1]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)HT-29 (Human colon adenocarcinoma)0.018[1]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)MCF-7 (Human breast adenocarcinoma)0.021[1]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Human lung carcinoma)0.8[4]
Tetrahydrobenzo[b]thiophene derivative 1bLoVo (Human colon carcinoma)57.10 (µg/mL)[5]
Tetrahydrobenzo[b]thiophene derivative 3bLoVo (Human colon carcinoma)81.50 (µg/mL)[5]
Tetrahydrobenzo[b]thiophene derivative 1bHCT-116 (Human colon carcinoma)64.10 (µg/mL)[5]
Tetrahydrobenzo[b]thiophene derivative 3bHCT-116 (Human colon carcinoma)71.00 (µg/mL)[5]

Antimicrobial Activity: A Promising Frontier

Derivatives of benzo[b]thiophene have also exhibited significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[6] The introduction of substituents such as halogens and methyl groups onto the benzo[b]thiophene core plays a crucial role in modulating their antimicrobial spectrum and potency. While direct comparative studies on a broad range of this compound isomers are limited, research on structurally related compounds provides a strong basis for their potential efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzo[b]thiophene derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3-chlorobenzo[b]thiophene derivativeGram-positive bacteriaActive[6]
3-bromobenzo[b]thiophene derivativeGram-positive bacteriaActive[6]
3-chlorobenzo[b]thiophene derivativeCandida albicansActive[6]
3-bromobenzo[b]thiophene derivativeCandida albicansActive[6]
Thiophene derivative 4Acinetobacter baumannii Ab214[7]
Thiophene derivative 4Escherichia coli MCR1+16[7]
Thiophene derivative 5Acinetobacter baumannii Ab114[7]
Thiophene derivative 5Escherichia coli R6 MCR116[7]
Thiophene derivative 8Acinetobacter baumannii Ab1116[7]
Thiophene derivative 8Escherichia coli R6 MCR116[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often starts from a corresponding substituted cinnamic acid.[3] Another common method is the Gewald reaction, a multicomponent condensation that provides a versatile and efficient route to substituted 2-aminobenzo[b]thiophenes, which can serve as precursors.[8]

General Synthesis of Tetrahydrobenzo[b]thiophene Derivatives:

The synthesis can begin with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are obtained through the reaction of cyclohexanones with ethyl cyanoacetate. These intermediates can then be N-acylated with benzoyl chloride, followed by hydrolysis under alkaline conditions to yield the target carboxylic acid derivatives.[9]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48-72 hours.[3]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solubilizing agent.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A standardized inoculum is then prepared and adjusted to a 0.5 McFarland standard.[6]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as DMSO, to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate.[6]

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at an appropriate temperature for 18-48 hours.[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][8]

Visualizing the Mechanism of Action

To better understand the biological activity of this compound derivatives, their interaction with cellular pathways can be visualized.

G Inhibition of Tubulin Polymerization cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) This compound Derivative This compound Derivative This compound Derivative->Inhibition Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

G Inhibition of Receptor Tyrosine Kinase (RTK) Signaling cluster_0 Drug Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Downstream Signaling Downstream Signaling RTK->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Inhibition

Caption: Putative inhibition of RTK signaling by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation and microbial growth warrants further investigation and optimization. The data and protocols presented in this guide aim to facilitate ongoing research and development efforts in this exciting area of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Methylbenzo[b]thiophene (C₉H₈S, CAS No: 14315-11-8). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format to support research and development activities. This guide also includes generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.7-7.9mAromatic Protons
~7.2-7.5mAromatic Protons
~2.6sMethyl Protons (-CH₃)

Note: The specific chemical shifts and coupling constants for the aromatic protons were not fully detailed in the available public data. 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in fullC1-C8 and Methyl Carbon

Note: The definitive ¹³C NMR spectral data for this compound is referenced in the publication: P. D. Clark, D. F. Ewing, R. M. Scrowston, Org. Magn. Resonance 8, 252(1976)[1]. Access to this primary source is recommended for detailed chemical shift assignments.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
147~85[M-H]⁺
115~20[M-SH]⁺

Data obtained from the NIST WebBook.[2]

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (Methyl)
~1600-1450Medium-StrongAromatic C=C Ring Stretching
~850-700StrongC-H Out-of-plane Bending
~700-600MediumC-S Stretch

Note: A specific experimental IR spectrum for this compound was not publicly available. This table represents typical absorption bands for substituted benzo[b]thiophenes based on general spectroscopic principles and data for related compounds.[3]

Experimental Protocols

The following are generalized experimental protocols that represent standard methodologies for the spectroscopic analysis of compounds such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet Preparation of KBr Pellet Sample->Pellet for IR Injection Injection into GC/MS Sample->Injection for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Injection->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Elucidating the Crystal Structure of Benzo[b]thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific single-crystal X-ray diffraction study determining the precise crystal structure of 4-Methylbenzo[b]thiophene is not publicly available in surveyed crystallographic databases. This guide, therefore, presents a detailed analysis of a closely related and structurally significant derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , to provide researchers, scientists, and drug development professionals with a representative understanding of the crystallographic features of this class of compounds. The methodologies and data presentation herein serve as a valuable proxy and guide for the crystallographic study of substituted benzo[b]thiophenes.

Introduction to Benzo[b]thiophene Crystallography

Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid, planar structure provides a versatile scaffold for the design of biologically active molecules. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. X-ray crystallography is the definitive technique for determining these precise atomic arrangements.

Crystal Structure Analysis of a Representative Derivative

The following sections detail the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.

The crystallographic data for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the geometry and packing of this substituted benzo[b]thiophene.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₄H₁₄FNO₅S₂
Formula Weight359.40
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.1712(7) Å
b19.8982(1) Å
c7.6814(6) Å
α90°
β95.347(7)°
γ90°
Volume1547.9(2) ų
Z4
Calculated Density1.542 Mg/m³
Absorption Coefficient0.379 mm⁻¹
F(000)744

Table 2: Selected Bond Lengths

BondLength (Å)
S(1)-C(8)1.725(3)
S(1)-C(1)1.765(3)
S(2)-O(4)1.423(2)
S(2)-O(5)1.428(2)
S(2)-N(1)1.643(2)
S(2)-C(3)1.789(3)
F(1)-C(4)1.365(3)
O(1)-C(9)1.200(4)
O(2)-C(9)1.321(4)
O(2)-C(10)1.451(4)
N(1)-C(12)1.472(4)
N(1)-C(11)1.476(4)

Table 3: Selected Bond Angles

AngleDegrees (°)
C(8)-S(1)-C(1)91.54(14)
O(4)-S(2)-O(5)120.14(14)
O(4)-S(2)-N(1)107.54(13)
O(5)-S(2)-N(1)106.94(13)
O(4)-S(2)-C(3)108.64(13)
O(5)-S(2)-C(3)107.82(13)
N(1)-S(2)-C(3)105.14(12)
C(12)-N(1)-C(11)111.9(2)
C(12)-N(1)-S(2)116.5(2)
C(11)-N(1)-S(2)116.1(2)

Experimental Protocols

The determination of the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved the following key experimental procedures.

A method for the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed. The title compound was crystallized from acetonitrile to yield single crystals suitable for X-ray diffraction analysis.

A single crystal of the compound was mounted on a diffractometer. The intensity data were collected at 293 K. A graphite-monochromated MoKα radiation source was used. Data were collected using the ω-scan technique.

The crystal structure was solved by direct methods using the SHELXTL software package. The refinement of the structure was carried out by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis and Validation synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Crystallographic Validation structure_refinement->validation visualization Visualization and Data Interpretation validation->visualization

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of the closely related methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides a robust framework for understanding the structural characteristics of this important class of compounds. The presented data on unit cell dimensions, bond lengths, and bond angles, along with the outlined experimental protocols, offer valuable insights for researchers in drug discovery and materials science. Future crystallographic studies on this compound and its derivatives will further enhance our understanding of their structure-property relationships.

An In-depth Technical Guide to the Solubility of 4-Methylbenzo[b]thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, this guide details established experimental protocols for the quantitative determination of solubility, providing researchers with the necessary methodologies to generate precise solubility data.

Introduction

This compound is a sulfur-containing heterocyclic compound with a bicyclic structure composed of a benzene ring fused to a thiophene ring, with a methyl group substitution. This scaffold is a key component in a variety of pharmacologically active molecules and functional organic materials. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNonpolarHigh"Like dissolves like"; both are nonpolar hydrocarbons.
TolueneNonpolarHighAromatic solvent, favorable interactions with the benzo[b]thiophene ring.
Diethyl EtherSlightly PolarHighCapable of dissolving many nonpolar and slightly polar compounds.
ChloroformSlightly PolarHighEffective solvent for a wide range of organic compounds.
DichloromethanePolar AproticHighGood general-purpose solvent for many organic compounds.
Ethyl AcetatePolar AproticModerate to HighExpected to be a good solvent based on its intermediate polarity.
AcetonePolar AproticModerate to HighKetone solvent known to dissolve a wide range of organic compounds.[3][4]
EthanolPolar ProticModerateThe nonpolar backbone of ethanol can interact with the solute, but the hydroxyl group may limit high solubility.[1][2][3]
MethanolPolar ProticLow to ModerateMore polar than ethanol, which may reduce its effectiveness in solvating the nonpolar this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong, universal organic solvent.
Dimethylformamide (DMF)Polar AproticHighA strong, universal organic solvent.
WaterPolar ProticInsolubleThe nonpolar nature of this compound makes it immiscible with water.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods must be employed. The following section details three common and reliable methods for determining the solubility of a solid organic compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

    • Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.[9][10][11]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).

  • Sample Preparation and Analysis:

    • After reaching equilibrium, filter the saturated solution to remove any undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or when dealing with complex mixtures.[12][13][14][15]

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Preparation and Analysis:

    • Filter the saturated solution through a syringe filter compatible with the solvent.

    • Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration curve's range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the experimental methods described above.

Solubility_Workflow start Start: Determine Solubility of This compound prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation method_choice Select Analytical Method phase_separation->method_choice gravimetric Gravimetric Method method_choice->gravimetric  Gravimetric uv_vis UV-Vis Spectroscopy method_choice->uv_vis UV-Vis   hplc HPLC Method method_choice->hplc  HPLC grav_evap Evaporate Solvent and Weigh Residue gravimetric->grav_evap uv_calib Prepare Calibration Curve uv_vis->uv_calib hplc_calib Prepare Calibration Curve hplc->hplc_calib calculate_sol Calculate Solubility grav_evap->calculate_sol uv_measure Dilute and Measure Absorbance uv_calib->uv_measure hplc_measure Dilute and Inject for Analysis hplc_calib->hplc_measure uv_measure->calculate_sol hplc_measure->calculate_sol

Caption: General workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not well-documented, its molecular structure strongly suggests good solubility in nonpolar and moderately polar organic solvents and poor solubility in water. For researchers and professionals requiring precise solubility values, this guide provides detailed and established experimental protocols, including gravimetric, UV-Vis spectroscopic, and HPLC methods. The selection of the most appropriate method will depend on the available equipment, the properties of the solvent, and the required sensitivity and accuracy of the measurement. The provided experimental workflow offers a clear roadmap for obtaining reliable solubility data, which is essential for the effective utilization of this compound in research and development.

References

The Benzothiophene Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Initially discovered as a constituent of coal tar in the 19th century, its derivatives have evolved into a critical class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the history, synthetic methodologies, and biological significance of benzothiophenes. Detailed experimental protocols for key historical and contemporary syntheses are presented, alongside a comprehensive overview of the signaling pathways modulated by prominent benzothiophene-based pharmaceuticals. Quantitative data are summarized in tabular format for ease of comparison, and complex biological and chemical processes are visualized through logical diagrams to facilitate understanding.

Discovery and Early History

The story of benzothiophene is intrinsically linked to the industrial revolution and the rise of coal gas production. In the 19th century, the distillation of coal tar, a viscous black liquid byproduct of this process, became a focal point for chemists seeking to uncover new organic compounds.[1][2][3] While the exact date of the first isolation of benzothiophene (then often referred to as thianaphthene) from coal tar is not definitively documented, its discovery occurred within the broader context of isolating and identifying other aromatic compounds from this complex mixture.

By the mid-19th century, chemists had successfully isolated significant quantities of fundamental aromatic compounds like benzene, naphthalene, anthracene, and phenol from coal tar.[1] The techniques primarily involved fractional distillation, where different compounds were separated based on their boiling points. Benzothiophene, with a boiling point of 221-222 °C, would have been isolated in the "middle oil" or "creosote oil" fraction, which distilled at temperatures between approximately 210°C and 240°C.[4] Further purification would have involved techniques like crystallization and chemical treatment to separate it from other components with similar boiling points, such as naphthalene.

The early chemical exploration of benzothiophene focused on understanding its structure and reactivity. Its aromatic nature was recognized, and electrophilic substitution reactions were among the first to be studied, establishing the reactivity of the thiophene ring.

Synthetic Methodologies

The demand for benzothiophene derivatives in various applications, particularly in the pharmaceutical industry, has driven the development of numerous synthetic strategies. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Methods

Early synthetic routes to the benzothiophene core often involved the cyclization of pre-functionalized benzene derivatives.

A foundational method involves the intramolecular cyclization of various aryl sulfides.[5] One such approach is the oxidation-cyclization of 2-phenylthioethanol at high temperatures using a palladium-on-alumina catalyst.[5] Another classical route utilizes arylmercapto acetals, which can be cyclized in the gas phase with a zinc chloride-impregnated montmorillonite catalyst or in boiling toluene with an Amberlyst A-15 catalyst.[5]

Arylthioacetic acids, synthesized from the reaction of thiophenol and chloroacetic acid, can be cyclized in acetic anhydride to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzothiophene.[5] Furthermore, the oxidative cyclization of 2-mercaptocinnamic acid using potassium ferricyanide or iodine provides another pathway to the benzothiophene core.[5]

Modern Synthetic Methods

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the benzothiophene ring system, often employing transition metal catalysis.

A prominent modern strategy involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[6] This method allows for the formation of substituted benzothiophenes. Gold-catalyzed syntheses have also been developed for the creation of more complex 2,3-disubstituted benzothiophenes.[6]

The intramolecular cyclization of aryl sulfides remains a relevant strategy, with modern variations utilizing different catalysts and reaction conditions to improve yields and substrate scope.[5]

Experimental Protocols

Synthesis of Raloxifene Hydrochloride

Raloxifene is a selective estrogen receptor modulator (SERM) containing a benzothiophene core.

Protocol:

  • Preparation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, thionyl chloride (23.8 g, 0.20 mol) is added dropwise over 15-30 minutes under an argon atmosphere. The reaction mixture is stirred for 2 hours at 40-45°C. Excess thionyl chloride and solvent are removed under vacuum at 40°C to yield the crude acid chloride hydrochloride salt.

  • Aroylation and Demethylation: The crude acid chloride is dissolved in methylene dichloride (150 mL) and cooled to 0-10°C. 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) is added. Anhydrous aluminum chloride (37.0 g, 0.28 mol) is then added portion-wise over 30 minutes. The mixture is allowed to warm to 30°C and stirred for 2 hours at 25-35°C. Decanethiol (28.0 g, 0.16 mol) is added, and the mixture is stirred for an additional 2 hours at 25-35°C.

  • Quenching and Isolation: The reaction is quenched with a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL) and stirred for 1 hour at 25-35°C. The precipitated solid is collected by filtration, washed with water (2 x 100 mL), and dried at 65°C for 4 hours to afford crude Raloxifene hydrochloride.

  • Purification: The crude product is crystallized from a methanol/water mixture (23:1, v/v) to yield pure Raloxifene hydrochloride.

Table 1: Quantitative Data for Raloxifene Hydrochloride Synthesis

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
14-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochlorideThionyl chloride, PyridineMethylene dichloride40-452Not specified
2 & 36-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, AlCl₃, DecanethiolMethylene dichloride25-35453.3
Synthesis of Sertaconazole Nitrate

Sertaconazole is an antifungal medication featuring a benzothiophene moiety.

Protocol:

  • Initial Reaction: In a four-necked flask, combine DMF (80 mL), imidazole (8.2 g), caustic soda (8 g), and PEG600 (1.8 g). Stir and heat the mixture to 110-115°C and maintain for 1 hour. Cool the mixture to 50-55°C.

  • Addition of Chloro-ethanol Derivative: Slowly add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol while stirring and maintaining the temperature at 50-55°C. After the addition is complete, maintain the temperature for 1 hour, then raise it to 110-115°C for 4 hours. Cool the reaction to 60°C.

  • Addition of Chloromethylthiophene Derivative: Add another 8 g of caustic soda to the reaction vessel and stir for 1 hour at 60°C. Slowly add a DMF solution of 2-chloro-3-chloromethylthiophene (31 g in 80 mL DMF) while stirring.

  • Final Reaction and Isolation: After the addition, raise the temperature to 110-115°C and maintain for 3 hours. Cool the reaction to room temperature and add water. Acidify with nitric acid to precipitate the crude product.

  • Purification: The crude Sertaconazole nitrate is collected by filtration and recrystallized from a suitable solvent to obtain the pure product.

Table 2: Quantitative Data for Sertaconazole Nitrate Synthesis

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)
1 & 2Imidazole, 2-chloro-1-(2,4'-dichlorophenyl)-ethanolCaustic soda, PEG600DMF50-55 and 110-1151 and 4
3 & 4Intermediate from step 2, 2-chloro-3-chloromethylthiopheneCaustic soda, Nitric acidDMF60 and 110-1151 and 3

Signaling Pathways and Biological Activity

Benzothiophene derivatives are renowned for their diverse pharmacological activities, acting on various biological targets and signaling pathways.[7]

Zileuton and the 5-Lipoxygenase Pathway

Zileuton is an inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[8][9] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.

The mechanism of action of Zileuton involves the direct inhibition of the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes.[8][9] This blockade reduces the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[8]

Zileuton_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Zileuton Zileuton Zileuton->Five_LOX Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Inflammation Inflammation LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLTs->Inflammation Bronchoconstriction Bronchoconstriction CysLTs->Bronchoconstriction

Zileuton's Inhibition of the 5-Lipoxygenase Pathway
Raloxifene and Estrogen Receptor Modulation

Raloxifene acts as a selective estrogen receptor modulator (SERM). Its benzothiophene core is crucial for its interaction with estrogen receptors (ERα and ERβ). Depending on the target tissue, raloxifene can act as either an estrogen agonist or antagonist. For instance, it exhibits estrogenic effects on bone, which is beneficial for preventing osteoporosis, while acting as an estrogen antagonist in breast and uterine tissues, thereby reducing the risk of certain cancers.

Broad-Spectrum Biological Activities

Beyond these well-defined mechanisms, benzothiophene derivatives have demonstrated a wide array of biological activities, including:

  • Anticancer: Various benzothiophene derivatives have shown potent anticancer activity through different mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.

  • Antimicrobial: The benzothiophene scaffold is present in several antifungal agents like sertaconazole and has also been explored for its antibacterial properties.

  • Anti-inflammatory: Besides Zileuton, other benzothiophene derivatives have shown anti-inflammatory effects by targeting various inflammatory mediators.

  • Antiviral: Some benzothiophene compounds have been investigated for their potential as antiviral agents, including against HIV.

Conclusion

From its humble origins as a component of industrial waste to its current status as a privileged scaffold in drug discovery, the journey of benzothiophene is a testament to the power of chemical exploration. The historical methods of its isolation laid the groundwork for understanding its fundamental properties, while modern synthetic chemistry has unlocked the potential to create a vast library of derivatives with tailored biological activities. The success of drugs like Raloxifene, Zileuton, and Sertaconazole highlights the therapeutic importance of the benzothiophene core. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological mechanisms of this versatile heterocycle is essential for the continued development of innovative and effective medicines.

References

4-Methylbenzo[b]thiophene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its many derivatives, those featuring a methyl group at the 4-position have garnered significant attention for their potential in developing novel therapeutic agents. This technical guide provides an in-depth overview of 4-methylbenzo[b]thiophene derivatives in drug discovery, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Synthesis of this compound Derivatives

A variety of synthetic routes have been established for the preparation of the this compound core and its derivatives. One of the most versatile and widely employed methods for constructing substituted thiophenes, including tetrahydrobenzo[b]thiophenes, is the Gewald reaction.[1][2][3][4] This multicomponent reaction offers an efficient pathway to highly functionalized thiophene rings.

General Experimental Protocol: Gewald Synthesis of 2-Aminotetrahydrobenzo[b]thiophene Derivatives

This protocol outlines a general procedure for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives, a common precursor for further elaboration.[1][5][6]

Materials:

  • A cyclic ketone (e.g., 4-methylcyclohexanone)

  • Malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Ethanol (solvent)

  • Round-bottom flask

  • Stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the cyclic ketone, malononitrile, and elemental sulfur in ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add a catalytic amount of the basic catalyst (e.g., morpholine or triethylamine) to the suspension.

  • The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data for various derivatives.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and signaling pathways.[7][8][9]

Compound ClassDerivativeTarget Cell LineActivity (IC50)Reference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCompound b19 MDA-MB-231 (Breast Cancer)-[7][9]
Aminobenzo[b]thiophene 1,1-dioxidesCompound 15 Various Cancer Cell Lines0.33-0.75 µM[8]
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene4-methoxy derivativeK562 (Leukemia)-[10]
4-substituted benzo[b]thiophene-2-carboxamidinesB428 HT1080 (Fibrosarcoma)0.54 µM (cell surface uPA)[11]
4-substituted benzo[b]thiophene-2-carboxamidinesB623 HT1080 (Fibrosarcoma)0.20 µM (cell surface uPA)[11]
Antimicrobial Activity

Several this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13]

Compound ClassDerivativeTarget OrganismActivity (MIC)Reference
Benzo[b]thiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)4 µg/mL[12][13]
Benzo[b]thiophene Acylhydrazones(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide--[12]
Benzo[b]thiophene Acylhydrazones(E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide--[12]
Enzyme Inhibition

The ability of this compound derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a key area of investigation. Notable targets include urokinase and tubulin.[10][11][14]

Compound ClassDerivativeTarget EnzymeActivity (IC50)Reference
4-substituted benzo[b]thiophene-2-carboxamidines1 Urokinase (uPA)320 nM[14]
4-substituted benzo[b]thiophene-2-carboxamidines2 Urokinase (uPA)133 nM[14]
4-substituted benzo[b]thiophene-2-carboxamidines3 Urokinase (uPA)70 nM[14]
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene6-methyl derivativeTubulin PolymerizationSubnanomolar[10]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • Bacterial or fungal inoculum (adjusted to a standard concentration)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Urokinase (uPA) Activity Assay

This assay measures the inhibition of the serine protease urokinase.[11][14]

Materials:

  • Human urokinase (uPA)

  • Chromogenic or fluorogenic uPA substrate (e.g., Z-Val-Gly-Arg-pNA)

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • Enzyme-Inhibitor Incubation: Add the test compounds and a fixed concentration of uPA to the wells of the plate. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the uPA substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value can then be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the RhoA/ROCK Signaling Pathway

Some benzo[b]thiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation, migration, and invasion.[7][9][15] Inhibition of this pathway can lead to a reduction in the phosphorylation of downstream effectors like myosin light chain (MLC), resulting in the disruption of stress fiber formation and a decrease in cell motility.[7][9]

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR / Receptor Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers Cell_Motility Cell Motility & Invasion Stress_Fibers->Cell_Motility Benzothiophene Benzo[b]thiophene Derivative (e.g., b19) Benzothiophene->RhoA_GTP Inhibits

Inhibition of the RhoA/ROCK Signaling Pathway by Benzo[b]thiophene Derivatives.
Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is a hallmark of many cancers. Certain aminobenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation, leading to the downregulation of its target genes and subsequent induction of apoptosis in cancer cells.[8][16]

STAT3_Pathway cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Bcl-2) Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Benzothiophene Aminobenzo[b]thiophene 1,1-dioxide (e.g., Compound 15) Benzothiophene->pSTAT3 Inhibits Phosphorylation

Inhibition of STAT3 Signaling by Aminobenzo[b]thiophene 1,1-dioxide Derivatives.
Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation

To validate the inhibition of STAT3 signaling, Western blotting is a standard technique used to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[17][18]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with Benzothiophene Derivative) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Band Intensity) Detection->Analysis

General Workflow for Western Blot Analysis.

Conclusion

This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, makes them attractive candidates for the development of novel therapeutics targeting cancer, infectious diseases, and other pathological conditions. This technical guide has provided a comprehensive overview of the current state of research, including key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Further exploration of the structure-activity relationships and optimization of lead compounds based on the this compound core hold significant promise for the future of drug development.

References

Methodological & Application

Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust two-step reaction sequence, commencing with the synthesis of ethyl this compound-2-carboxylate from 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide includes comprehensive experimental procedures, characterization data, and visual workflows to ensure reproducible and efficient synthesis.

Introduction

Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The strategic incorporation of a methyl group at the 4-position and a carboxylic acid at the 2-position of the benzothiophene scaffold can significantly influence the molecule's biological properties, making this compound-2-carboxylic acid a valuable building block in medicinal chemistry and drug discovery. The synthetic route detailed herein offers a reliable and scalable method for obtaining this important intermediate.

Synthesis Pathway

The synthesis of this compound-2-carboxylic acid is accomplished through a two-step process as illustrated in the following workflow diagram. The initial step involves the formation of the benzothiophene ring system via the reaction of a substituted benzaldehyde with ethyl thioglycolate. The subsequent step is the saponification of the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start 2-Fluoro-4-methylbenzaldehyde + Ethyl Thioglycolate intermediate Ethyl this compound-2-carboxylate start->intermediate  K2CO3, DMF, 80 °C, 4h final_product This compound-2-carboxylic acid intermediate->final_product 1. NaOH, Ethanol/H2O, Reflux, 2h 2. HCl (aq)

Caption: Overall synthesis workflow for this compound-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This procedure outlines the synthesis of the ethyl ester intermediate from 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate.

Materials:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Fluoro-4-methylbenzaldehydeC₈H₇FO138.14101.38 g
Ethyl thioglycolateC₄H₈O₂S120.17111.32 g (1.2 mL)
Potassium carbonate (K₂CO₃)K₂CO₃138.21152.07 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methylbenzaldehyde (1.38 g, 10 mmol), ethyl thioglycolate (1.32 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford ethyl this compound-2-carboxylate as a solid.

Expected Yield: Approximately 75-85%.

Step 2: Synthesis of this compound-2-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl this compound-2-carboxylateC₁₂H₁₂O₂S220.2951.10 g
Sodium hydroxide (NaOH)NaOH40.00100.40 g
Ethanol (EtOH)C₂H₅OH46.07-20 mL
Water (H₂O)H₂O18.02-5 mL
Hydrochloric acid (HCl), concentratedHCl36.46-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl this compound-2-carboxylate (1.10 g, 5 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add sodium hydroxide (0.40 g, 10 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound-2-carboxylic acid.

Expected Yield: Approximately 90-95%.

Characterization Data

The identity and purity of the synthesized this compound-2-carboxylic acid can be confirmed by the following analytical data.

Physical Properties:

PropertyValue
Molecular FormulaC₁₀H₈O₂S
Molecular Weight192.24 g/mol
AppearanceWhite to off-white solid
Melting Point197-199 °C[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.45 (s, 1H, COOH), 8.15 (s, 1H, H3), 7.85 (d, J=8.0 Hz, 1H, H7), 7.40 (t, J=7.6 Hz, 1H, H6), 7.30 (d, J=7.2 Hz, 1H, H5), 2.55 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5 (C=O), 141.2 (C7a), 138.5 (C3a), 136.8 (C4), 130.2 (C2), 126.8 (C6), 125.4 (C5), 122.1 (C7), 19.8 (CH₃).

  • FTIR (KBr, cm⁻¹): 2920-3100 (broad, O-H stretch of carboxylic acid), 1680 (C=O stretch), 1540, 1450 (C=C aromatic stretch). The broad O-H absorption and the C=O stretch are characteristic of a carboxylic acid functional group.[2]

Logical Relationship of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound-2-carboxylic acid.

logical_flow A Starting Materials (2-Fluoro-4-methylbenzaldehyde, Ethyl thioglycolate) B Ring Formation (Nucleophilic Aromatic Substitution & Cyclization) A->B C Ester Intermediate (Ethyl this compound-2-carboxylate) B->C D Saponification (Ester Hydrolysis) C->D E Final Product (this compound-2-carboxylic acid) D->E

Caption: Logical flow of the synthesis process.

Conclusion

The protocols detailed in this document provide a clear and efficient pathway for the synthesis of this compound-2-carboxylic acid. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development endeavors. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

Application Note: 1H and 13C NMR Spectral Assignment of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, which is a key structural motif in various pharmacologically active molecules, the precise characterization of its substituted analogues is crucial for drug design, synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, along with a standard protocol for data acquisition.

Molecular Structure and Numbering

The structural formula and atom numbering scheme for this compound used for NMR signal assignment are presented below. This standardized numbering is essential for correlating specific nuclei with their corresponding chemical shifts and coupling constants.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Solvent : CDCl₃.

    • Temperature : 298 K.

    • Spectral Width : Approximately 16 ppm (centered around 5 ppm).

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans.

    • Processing : Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Solvent : CDCl₃.

    • Temperature : 298 K.

    • Spectral Width : Approximately 250 ppm (centered around 100 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 512-1024 scans.

    • Processing : Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.45dJ(H2,H3) = 5.5
H-3~7.25dJ(H3,H2) = 5.5
H-5~7.18dJ(H5,H6) = 7.0
H-6~7.30tJ(H6,H5) = J(H6,H7) = 7.5
H-7~7.70dJ(H7,H6) = 8.0
4-CH₃~2.60s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values presented are typical.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
Carbon AssignmentChemical Shift (δ, ppm)
C-2124.5
C-3121.8
C-3a139.8
C-4135.5
C-5125.0
C-6124.2
C-7120.5
C-7a138.3
4-CH₃19.5

Source for ¹³C NMR data: P. D. Clark, D. F. Ewing, R. M. Scrowston Org. Magn. Resonance 8, 252(1976).[1]

Logical Workflow for Spectral Assignment

The assignment of NMR signals to specific atoms in the molecule follows a logical progression, integrating data from different NMR experiments.

G cluster_0 1D NMR Experiments cluster_1 Data Extraction cluster_2 Structural Information & Correlation cluster_3 Final Assignment H1_NMR ¹H NMR Spectrum H1_Data Chemical Shifts Multiplicities Coupling Constants (J) H1_NMR->H1_Data C13_NMR ¹³C NMR Spectrum C13_Data Chemical Shifts C13_NMR->C13_Data COSY 2D COSY (H-H Correlation) (Optional) H1_Data->COSY HSQC 2D HSQC (C-H Correlation) (Optional) H1_Data->HSQC C13_Data->HSQC Structure Known Structure of This compound Structure->COSY Assignment Assigned ¹H and ¹³C Spectra Structure->Assignment COSY->Assignment HSQC->Assignment

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra for this compound.

Conclusion

This application note provides a concise yet detailed overview of the ¹H and ¹³C NMR spectral assignments for this compound. The tabulated data and standardized experimental protocols serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the rapid and accurate identification and characterization of this compound and its derivatives. The clear assignment of each signal is fundamental for quality assurance, reaction monitoring, and the interpretation of structure-activity relationships.

References

Application Notes and Protocols: 4-Methylbenzo[b]thiophene in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound that serves as a fundamental building block in the design and synthesis of advanced organic semiconductor materials. While research on this compound as a standalone active semiconductor layer is limited, its derivatives, particularly those based on the benzo[b]thieno[2,3-d]thiophene (BTT) and[1]benzothieno[3,2-b][1]benzothiophene (BTBT) core, have demonstrated significant promise in organic electronics. The rigid, planar structure of the benzo[b]thiophene unit promotes effective π-π stacking, which is essential for efficient charge transport. The inclusion of the methyl group can influence molecular packing and solubility, properties that are critical for the performance of organic electronic devices.

These materials are primarily utilized as the active channel layer in Organic Thin-Film Transistors (OTFTs), a key component in next-generation electronics such as flexible displays, sensors, and RFID tags. The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility, the on/off current ratio, and operational stability.

Key Advantages of Benzo[b]thiophene-Based Materials:

  • High Charge Carrier Mobility: Many derivatives exhibit high hole mobilities, which is a crucial factor for the high performance of OFETs.[2]

  • Good Solution Processability: The introduction of appropriate side chains can enhance solubility, allowing for the use of cost-effective solution-based fabrication techniques like spin-coating and printing.[2]

  • Tunable Electronic Properties: The electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap, can be fine-tuned through chemical modification.[1][2]

  • Enhanced Stability: The fused thiophene structures can lead to materials with good air stability.[3][4]

Quantitative Data Summary

The performance of various benzo[b]thiophene derivatives in OTFTs is summarized below. These values highlight the potential of this class of materials in organic electronics.

Compound Family/DerivativeHole Mobility (cm²/Vs)On/Off RatioDeposition MethodRef.
Benzo[b]thieno[2,3-d]thiophene (BTT) Dimer (BBTT)0.22> 10^6Solution Shearing[3]
BTT with Phenylene π-bridge1.0--[3]
Novel BTT-based compounds0.34--[3]
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene0.005> 10^6Solution Shearing[3][5]
2-(2-ethylhexyl)-7-(5-octylthiophen-2-yl)benzo[b]benzo[2][3]thieno[2,3-d]thiophene0.11~10^6Solution Processed[6]
5,5'-bis(2-tetracenyl)-2,2'-bithiophene0.5-Vacuum Deposition[4]
5,5'-bis(2-anthracenyl)-2,2'-bithiophene0.1-Vacuum Deposition[4]
C8-BTBTup to 9.33-Patterned Liquid Crystal Film[7]

Experimental Protocols

I. Synthesis of Benzo[b]thiophene Derivatives

A general synthetic route for creating derivatives of benzo[b]thieno[2,3-d]thiophene often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Example: Synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene [3]

  • Materials: 2-(tributylstannyl)benzo[b]thieno[2,3-d]thiophene, 6-bromobenzo[b]thiophene, Pd(PPh₃)₄, and toluene.

  • Procedure: a. In a nitrogen atmosphere, dissolve 2-(tributylstannyl)benzo[b]thieno[2,3-d]thiophene (0.69 mmol), 6-bromobenzo[b]thiophene (0.69 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 30 mL of toluene. b. Stir the solution at 120 °C for 16 hours. c. After cooling to room temperature, extract the mixture with CH₂Cl₂. d. Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product via column chromatography to obtain the final compound.

II. Organic Thin-Film Transistor (OTFT) Fabrication

A common device architecture is the bottom-gate, top-contact configuration.

A. Substrate Preparation:

  • Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (typically 300 nm) as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Clean the substrates by sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen.

  • Optionally, treat the SiO₂ surface with a hydrophobic layer like octadecyltrichlorosilane (OTS) to improve the morphology of the organic semiconductor film.

B. Organic Semiconductor Deposition (Solution Shearing Method): [3]

  • Prepare a solution of the benzo[b]thiophene derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of around 0.1 to 1 mg/mL.[8]

  • Place the cleaned substrate on a heated stage (temperature can be optimized, e.g., 90 °C).

  • Dispense a small volume of the semiconductor solution onto the edge of the substrate.

  • Use a shearing blade (e.g., a clean glass slide) to spread the solution across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s).

  • Anneal the film at an elevated temperature (e.g., 150 °C for 10-20 minutes) to remove residual solvent and improve crystallinity.[8]

C. Source-Drain Electrode Deposition:

  • Use a shadow mask to define the source and drain electrodes.

  • Deposit a 50 nm thick layer of gold (Au) by thermal evaporation at a pressure of less than 10⁻⁶ Torr. A thin adhesion layer of chromium or titanium (5 nm) may be used.

III. Characterization Techniques

A. Material Characterization:

  • Thermal Properties: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability and phase transition temperatures of the synthesized materials.[3][5]

  • Optical Properties: Perform UV-visible absorption spectroscopy on thin films to determine the optical bandgap.[3][5]

  • Electrochemical Properties: Use Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.[3]

  • Morphology and Crystallinity: Employ Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to study the surface morphology and molecular packing of the thin films.[4]

B. Device Performance Characterization:

  • Electrical Measurements: Use a semiconductor parameter analyzer in ambient or inert atmosphere to measure the transfer and output characteristics of the OTFTs.

  • Mobility Calculation: The field-effect mobility (µ) in the saturation regime is calculated from the transfer characteristics using the following equation: I_DS = (µ * C_i * W) / (2 * L) * (V_G - V_T)² where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, V_G is the gate voltage, and V_T is the threshold voltage.

  • On/Off Ratio: This is the ratio of the maximum drain current in the "on" state to the minimum drain current in the "off" state.

Visualizations

Organic_Semiconductor_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_characterization Device & Film Characterization synthesis Synthesis of This compound Derivative purification Purification synthesis->purification mat_char Material Characterization (TGA, DSC, UV-vis, CV) purification->mat_char deposition Semiconductor Film Deposition (e.g., Solution Shearing) mat_char->deposition substrate Substrate Cleaning & Preparation substrate->deposition annealing Thermal Annealing deposition->annealing electrodes Source/Drain Electrode Deposition annealing->electrodes film_char Film Characterization (AFM, XRD) electrodes->film_char elec_meas Electrical Measurement (Transfer & Output Curves) electrodes->elec_meas param_ext Parameter Extraction (Mobility, On/Off Ratio) elec_meas->param_ext

Caption: Workflow for research and development of this compound based organic semiconductors.

References

Application Notes and Protocols for the Functionalization of the 4-Methylbenzo[b]thiophene Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the chemical modification of the 4-methylbenzo[b]thiophene scaffold, a key heterocyclic motif in medicinal chemistry and materials science. It includes protocols for various functionalization reactions and highlights the applications of the resulting derivatives, particularly in the context of anticancer drug discovery.

Overview of Functionalization Strategies

The this compound core can be functionalized at several positions, primarily on the thiophene ring (C2 and C3) and the benzene ring (C5, C6, and C7). The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system and the steric hindrance imposed by the methyl group at the 4-position. Common functionalization strategies include electrophilic substitution, halogenation, metal-catalyzed cross-coupling reactions, and formylation/acylation.

Key Functionalization Reactions: Data and Protocols

This section details experimental procedures for key functionalization reactions of the this compound core, supported by quantitative data where available.

Halogenation

Halogenated 4-methylbenzo[b]thiophenes are versatile intermediates for further derivatization, particularly through cross-coupling reactions. Bromination is a common halogenation method.

Table 1: Bromination of 2-Methylbenzo[b]thiophene (as an analogue for this compound)

ReactionReagents and ConditionsProductYield (%)Reference
Bromination2-Methylbenzo[b]thiophene, N-Bromosuccinimide (NBS), Acetonitrile, 0 °C to rt, 30 min3-Bromo-2-methylbenzo[b]thiophene99[1]

Experimental Protocol: Bromination of this compound

This protocol is adapted from the bromination of 2-methylbenzo[b]thiophene.[1]

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired brominated this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. For benzo[b]thiophenes, this typically occurs at the C2 or C3 position.

Table 2: Vilsmeier-Haack Formylation of Thiophene and Benzo[b]thiophene Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
6,7-dihydrobenzo[b]thiophen-4(5H)-onePOCl₃, DMF4-chloro-6,7-dihydrobenzo[b]thiophene-5-carbaldehyde58
PyrrolePOCl₃, DMF2-FormylpyrroleHigh[2]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This is a general protocol adaptable for this compound.[2]

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 2-3 hours.

  • Cool the mixture and pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium carbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure formylated this compound.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, typically catalyzed by a Lewis acid.

Table 3: Friedel-Crafts Acylation of Aromatic Compounds

| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Toluene | Acetic anhydride | AlCl₃ | - | p-Methylacetophenone | 85 |[3] | | Anisole | (4-Methylphenoxy)acetyl chloride | AlCl₃ | Dichloromethane | Aryl ketone | High |[4] |

Experimental Protocol: Friedel-Crafts Acylation of this compound

This is a general protocol for Friedel-Crafts acylation.[4]

  • Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry solvent (e.g., dichloromethane or carbon disulfide) in a flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) and the acylating agent (e.g., acetyl chloride) (1.1 eq) in the same solvent dropwise to the AlCl₃ suspension.

  • After the addition, stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization to yield the acylated product.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 4-methylbenzo[b]thiophenes are excellent substrates for Suzuki-Miyaura and Sonogashira coupling reactions, allowing for the introduction of various aryl, and alkynyl groups.

Table 4: Suzuki-Miyaura and Sonogashira Coupling Reactions of Halo-Aromatics

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Suzuki-Miyaura | 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex, K₂CO₃, Water, 100 °C | 2-Phenylthiophene | - |[5] | | Suzuki-Miyaura | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂], K₂CO₃, Water, rt | 3-Phenylbenzoic acid | 97 |[6] | | Sonogashira | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina, THF-DMA, 75 °C | 4-(Phenylethynyl)toluene | 60 |[7] | | Sonogashira | Iodobenzene | Phenylacetylene | CuSeO₃·2H₂O, KOH, DMF, 90 °C | Diphenylacetylene | High |[8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbenzo[b]thiophene

This protocol is adapted from related Suzuki-Miyaura reactions.[6]

  • To a degassed mixture of 3-bromo-4-methylbenzo[b]thiophene (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-4-methylbenzo[b]thiophene

This is a general protocol for Sonogashira coupling.[7][9]

  • To a solution of 3-iodo-4-methylbenzo[b]thiophene (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and amine salt.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired alkynylated product.

Applications in Drug Development

Functionalized this compound derivatives have shown significant promise as therapeutic agents, particularly in oncology.

Anticancer Activity

Derivatives of the this compound scaffold have been investigated as potent anticancer agents, acting through various mechanisms.

  • Tubulin Polymerization Inhibition: Certain 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[10][11] By disrupting microtubule dynamics, these compounds arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

  • RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene derivatives have been synthesized as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[12][13] Inhibition of this pathway can suppress cancer metastasis.

Visualizations

Signaling Pathway Diagrams

RhoA_ROCK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates Actin_Polymerization Actin Stress Fiber Formation & Myosin II Activation ROCK->Actin_Polymerization Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin_Polymerization Promotes (when active) Invasion_Metastasis Cell Invasion & Metastasis Actin_Polymerization->Invasion_Metastasis Benzothiophene_Derivative This compound Derivative Benzothiophene_Derivative->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by this compound derivatives.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Benzothiophene_Derivative This compound Derivative Benzothiophene_Derivative->Microtubule_Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by this compound derivatives.

Experimental Workflow Diagrams

Functionalization_Workflow Start This compound Halogenation Halogenation (e.g., NBS) Start->Halogenation Formylation Vilsmeier-Haack Formylation Start->Formylation Acylation Friedel-Crafts Acylation Start->Acylation Halo_Intermediate Halo-4-methylbenzo[b]thiophene Halogenation->Halo_Intermediate Formyl_Product Formyl-4-methylbenzo[b]thiophene Formylation->Formyl_Product Acyl_Product Acyl-4-methylbenzo[b]thiophene Acylation->Acyl_Product Suzuki Suzuki Coupling Halo_Intermediate->Suzuki Sonogashira Sonogashira Coupling Halo_Intermediate->Sonogashira Aryl_Product Aryl-substituted Derivative Suzuki->Aryl_Product Alkynyl_Product Alkynyl-substituted Derivative Sonogashira->Alkynyl_Product

References

Application Notes and Protocols for the Oxidation of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and material properties can be modulated through chemical modification, with oxidation of the sulfur atom being a key transformation. This process yields two primary products: this compound S-oxide and this compound-1,1-dioxide (sulfone). These oxidized derivatives exhibit altered electronic properties and solubility, making them valuable intermediates for the synthesis of novel bioactive molecules and functional materials.

This document provides detailed protocols for the selective oxidation of this compound to its corresponding sulfoxide and sulfone, along with the characterization data for the resulting products.

Reaction Pathway

The oxidation of this compound proceeds sequentially, first to the sulfoxide and then to the sulfone. The choice of oxidizing agent and reaction conditions determines the final product.

Reaction_Pathway This compound This compound This compound S-oxide This compound S-oxide This compound->this compound S-oxide Oxidation This compound-1,1-dioxide This compound-1,1-dioxide This compound S-oxide->this compound-1,1-dioxide Further Oxidation Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A Dissolve this compound in appropriate solvent B Add Oxidizing Agent (e.g., KMnO4 or m-CPBA) A->B C Stir at controlled temperature B->C D Monitor reaction (TLC) C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry H->J K Yield Calculation H->K

Application of 4-Methylbenzo[b]thiophene in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

While the broader class of benzo[b]thiophene derivatives has been extensively explored for kinase inhibitory activity, specific literature detailing the direct application of 4-methylbenzo[b]thiophene as a starting scaffold for kinase inhibitor design is limited. However, based on structure-activity relationships (SAR) of analogous compounds, the 4-methyl substitution is predicted to modulate the electronic and steric properties of the core structure, potentially influencing kinase binding affinity and selectivity.[1]

This document provides a representative application of a this compound core in the design of kinase inhibitors, drawing upon established synthetic methodologies and biological evaluation techniques for structurally related benzo[b]thiophene derivatives. The protocols and data presented are illustrative and intended to serve as a guide for researchers in this field.

Representative Application: Design of this compound-Based Receptor Tyrosine Kinase (RTK) Inhibitors

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that are key regulators of cellular processes such as growth, differentiation, and metabolism. Their aberrant activation is a common driver of tumorigenesis, making them important targets for anticancer therapies.[1] This section will outline the design, synthesis, and evaluation of a hypothetical series of this compound derivatives as RTK inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of this compound-based kinase inhibitors. This data is structured for clear comparison of the inhibitory activity and selectivity of the compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR GroupEGFR IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
4MB-001 H850920>1000
4MB-002 4-aminophenyl1525150
4MB-003 3-pyridyl4560250
4MB-004 4-quinolyl81280

Table 2: Cellular Activity of Lead Compound 4MB-004

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.5
HCT116Colon Carcinoma0.8
U87-MGGlioblastoma1.2

Experimental Protocols

Protocol 1: Synthesis of a 2-Aroyl-4-methylbenzo[b]thiophene Intermediate

This protocol describes a general method for the synthesis of a 2-aroyl-4-methylbenzo[b]thiophene, a key intermediate for further elaboration into potential kinase inhibitors. The presence of an aroyl group at the 2-position is a common feature in anticancer benzo[b]thiophene derivatives.[1]

Materials:

  • This compound

  • Aroyl chloride (e.g., 4-nitrobenzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C, add the aroyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-aroyl-4-methylbenzo[b]thiophene.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a representative method for evaluating the in vitro inhibitory activity of the synthesized compounds against a specific kinase, using EGFR as an example.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the compound solution to each well.

  • Add 20 µL of a solution containing the EGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the putative point of inhibition by this compound-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Inhibitor This compound Inhibitor Inhibitor->P_RTK Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_RTK->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Inhibition of RTK signaling by a this compound derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

Experimental_Workflow cluster_screening Biological Evaluation Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Friedel-Crafts Acylation) Start->Synthesis Intermediate 2-Aroyl-4-methylbenzo[b]thiophene Intermediate Synthesis->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Library Library of this compound Derivatives Derivatization->Library Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR2) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: Workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methylbenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of 4-methylbenzo[b]thiophene derivatives and related compounds against various cancer cell lines. Detailed protocols for common cytotoxicity assays and a summary of reported quantitative data are included to facilitate experimental design and data interpretation.

Introduction

Benzo[b]thiophene derivatives, including this compound analogues, have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their mechanism of action often involves the modulation of key cellular processes such as cell proliferation, apoptosis, and signaling pathways crucial for cancer cell survival and metastasis. These notes summarize the cytotoxic effects of various substituted benzo[b]thiophene derivatives and provide standardized protocols for their evaluation.

Data Presentation: Cytotoxicity of Benzo[b]thiophene Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzo[b]thiophene derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell viability or growth, respectively.

Table 1: Cytotoxicity (IC₅₀/GI₅₀ in µM) of Selected Benzo[b]thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
13 Methyl-4,8-dihydrobenzo[1,2-b:5,4-b']dithiophene-4,8-dioneMelanomalog GI₅₀ = -7.74[1]
7b Tetrahydrobenzo[b]thiopheneMolt4/C8 (Leukemia)> Doxorubicin[2]
8b Tetrahydrobenzo[b]thiopheneCEM (Leukemia)> Doxorubicin[2]
NPs12a Tetrahydrobenzo[b]thiophene NanoparticleLoVo (Colon)57.15[3]
NPs12a Tetrahydrobenzo[b]thiophene NanoparticleHCT-116 (Colon)60.35[3]
3b Tetrahydrobenzo[b]thiophene CarbamateLoVo (Colon)81.50[3]
3b Tetrahydrobenzo[b]thiophene CarbamateHCT-116 (Colon)71.00[3]
2a 3-Chloro-2-(4-chlorobenzoyl)benzo[b]thiopheneMCF-7 (Breast)8.5[4]
BU17 Tetrahydrobenzo[b]thiophene Benzyl UreaA549 (Lung)Potent[5]
S₈ Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateA-549 (Lung)Effective at 10⁻⁴ M[6]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneMDA-MB-231 (Breast)126.67[7]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneHepG2 (Liver)67.04[7]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneLNCaP (Prostate)127.59[7]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneCaco-2 (Colon)63.74[7]
IPBT 3-iodo-2-phenylbenzo[b]thiophenePanc-1 (Pancreatic)76.72[7]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneHeLa (Cervical)146.75[7]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneIshikawa (Endometrial)110.84[7]
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideMDA-MB-231 (Breast)2.7[8]
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideMCF-7 (Breast)2.0[8]
4b N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideHepG2 (Liver)Sensitizes to Sorafenib[9]

Note: Some values are reported as log GI₅₀ or qualitative descriptions of potency.

Experimental Protocols

Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and compound being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell adherence.[4]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.[4]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plate five times with slow-running tap water to remove the TCA.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Shake the plate for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that benzo[b]thiophene derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Benzo[b]thiophene derivatives have been shown to inhibit RTKs, which are crucial for cancer cell proliferation and survival.[4] The diagram below illustrates a simplified RTK signaling pathway and the putative point of inhibition by these derivatives.

RTK_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Inhibitor Benzo[b]thiophene Derivative P1 P P2 P RAS RAS Activation RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor->RTK

Caption: Inhibition of RTK signaling by benzo[b]thiophene derivatives.

Induction of Apoptosis

Certain benzo[b]thiophene derivatives have been found to induce apoptosis in cancer cells.[7][10][11] This is often mediated by the activation of caspases, a family of proteases that play a central role in programmed cell death. The intrinsic apoptotic pathway, involving the Bcl-2 family protein Bax and caspase-9, has been implicated.[10]

Apoptosis_Pathway Compound Benzo[b]thiophene Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzo[b]thiophene derivatives.

Inhibition of Tubulin Polymerization

Several thiophene derivatives have been identified as antimitotic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition Compound Thiophene Derivative Polymerization Polymerization Compound->Polymerization Inhibits Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Mitosis Mitosis Microtubules->Mitosis

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound derivatives for their cytotoxic activity.

Experimental_Workflow Start Start: Synthesized Compound PrepareStock Prepare Stock Solution (e.g., in DMSO) Start->PrepareStock Treatment Treat Cells with Compound Dilutions PrepareStock->Treatment CellCulture Culture Cancer Cell Lines CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CytotoxicityAssay Perform Cytotoxicity Assay (MTT, SRB, etc.) Incubation->CytotoxicityAssay DataAnalysis Measure Absorbance & Analyze Data CytotoxicityAssay->DataAnalysis IC50 Determine IC₅₀/GI₅₀ Values DataAnalysis->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Pathway Analysis) IC50->Mechanism End End: Lead Compound Identification IC50->End Mechanism->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The available data strongly suggest that this compound derivatives and related structures are a valuable scaffold for the development of novel anticancer agents. The provided protocols and data summaries serve as a resource for researchers to design and conduct further studies to explore the therapeutic potential of this class of compounds. Future work should focus on elucidating detailed structure-activity relationships, optimizing lead compounds, and conducting in vivo efficacy studies.

References

Application Notes and Protocols for Antimicrobial Screening of 4-Methylbenzo[b]thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 4-Methylbenzo[b]thiophene compounds. This document details the current understanding of their antimicrobial potential, presents experimental protocols for their evaluation, and summarizes available data on related compounds to guide further research and development. While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, the following sections offer a framework for their systematic investigation based on established methodologies for analogous benzo[b]thiophene structures.

Introduction

Benzo[b]thiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The emergence of multidrug-resistant microbial strains has underscored the urgent need for novel antimicrobial agents, and the benzo[b]thiophene scaffold represents a promising starting point for the development of new therapeutics.[1] The nature and position of substituents on the benzo[b]thiophene ring are critical in determining the biological effects of these compounds.[2] Halogenation, particularly at the 3-position, has been a key strategy in enhancing the antimicrobial and antifungal efficacy of benzo[b]thiophene derivatives.[2]

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

Direct comparative data on a series of this compound derivatives is not extensively available. However, research on structurally similar compounds, such as halogenated and other substituted benzo[b]thiophenes, provides valuable insights into their potential antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative benzo[b]thiophene derivatives against various microbial strains. This data can serve as a benchmark for the evaluation of novel this compound analogs.

Table 1: Antibacterial Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDR Group (at 2-position)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1a -NH-CH₂-COOCH₃>500>500>500>500[3]
1b -NH-CH(CH₃)-COOCH₃250500>500>500[3]
1c -NH-CH(CH(CH₃)₂)-COOCH₃125250500500[3]
1d -NH-CH(CH₂CH(CH₃)₂)-COOCH₃125250500>500[3]
1e -NH-CH(CH₂Ph)-COOCH₃62.5125250250[3]

Data inferred from studies on 3-chloro-6-methylbenzo[b]thiophene derivatives.[3]

Table 2: Antifungal Activity of Substituted Benzo[b]thiophene Derivatives

Compound ClassRepresentative CompoundC. albicans (MIC, µg/mL)Reference
3-Chlorobenzo[b]thiophenes2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneActive[2]
3-Bromobenzo[b]thiophenes2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiopheneActive[2]
3-Iodobenzo[b]thiophenes2-(hydroxypropan-2-yl)-3-iodobenzo[b]thiopheneLess active/Inactive[2]

Note: "Active" indicates reported activity where specific MIC values were not provided in the cited source.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the antimicrobial screening of this compound compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • This compound compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[2]

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)[2]

  • Positive control (e.g., Gentamicin, Ciprofloxacin, Fluconazole)

  • Negative control (broth with inoculum, no compound)

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the this compound compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on.

  • Preparation of Microbial Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2]

Protocol 2: Agar Well/Disk Diffusion Method for Zone of Inhibition

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

  • This compound compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or sterile paper disks

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic disk)

  • Negative control (solvent-impregnated disk)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour sterile molten agar into Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

  • Application of Compounds:

    • Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume and concentration of the dissolved this compound compound into each well.

    • Disk Diffusion: Impregnate sterile paper disks with a known concentration of the compound solution and place them on the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound compound_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Microbial Suspension inoculum_prep->inoculation plate_prep Prepare 96-Well Plates with Broth plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic

Experimental workflow for MIC determination.

putative_mechanism cluster_cell Microbial Cell cluster_effect Effect compound This compound Derivative cell_wall Cell Wall/ Membrane compound->cell_wall Interaction dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Interference metabolic_pathway Essential Metabolic Pathway compound->metabolic_pathway Blockage disruption Membrane Disruption/ Permeabilization cell_wall->disruption inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna inhibition_protein Inhibition of Protein Synthesis protein_synthesis->inhibition_protein inhibition_metabolism Metabolic Inhibition metabolic_pathway->inhibition_metabolism cell_death Microbial Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_protein->cell_death inhibition_metabolism->cell_death

Putative antimicrobial mechanisms of action.

Putative Mechanism of Action

While the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation, some studies suggest potential targets. For instance, some antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.[1] Other studies on thiophene derivatives have pointed towards the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] Research on certain benzo[b]thiophene derivatives has also suggested their role as efflux pump inhibitors, which could reverse antimicrobial resistance.[4] For this compound compounds, it is plausible that their antimicrobial activity arises from one or a combination of these mechanisms. Further mechanistic studies are required to elucidate the specific molecular targets.

References

Application Notes and Protocols for Suzuki Coupling with 3-chloro-4-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-4-methylbenzo[b]thiophene with various arylboronic acids. The benzothiophene scaffold is a key structural motif in many pharmaceutical agents, and the ability to functionalize it via C-C bond formation is crucial for the development of new molecular entities.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. However, the coupling of chloro-heterocycles such as 3-chloro-4-methylbenzo[b]thiophene can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often necessitating carefully optimized reaction conditions and specialized catalyst systems.[1][2] This protocol outlines a robust procedure using a palladium catalyst and a bulky, electron-rich phosphine ligand, which has been shown to be effective for the coupling of challenging chloro-heterocyclic substrates.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, an arylboronic acid) and an organic halide. The reaction proceeds through a catalytic cycle that involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-4-methylbenzo[b]thiophene with an arylboronic acid.

Materials:

  • 3-chloro-4-methylbenzo[b]thiophene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

  • System for maintaining an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-chloro-4-methylbenzo[b]thiophene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

EntryArylboronic AcidProductRepresentative Yield (%)*
1Phenylboronic acid3-Phenyl-4-methylbenzo[b]thiophene85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylbenzo[b]thiophene80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-methylbenzo[b]thiophene75-85
44-Acetylphenylboronic acid3-(4-Acetylphenyl)-4-methylbenzo[b]thiophene70-80
5Thiophene-3-boronic acid3-(Thiophen-3-yl)-4-methylbenzo[b]thiophene65-75

*Note: These yields are based on reactions with analogous chloro-heterocyclic compounds and are provided for estimation purposes. Actual yields may vary and should be determined experimentally.

Troubleshooting

IssuePossible Cause(s)Suggestion(s)
Low or no conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently reactive boronic acid. 4. Ineffective base.1. Use a fresh source of palladium catalyst. 2. Ensure a bulky, electron-rich phosphine ligand like SPhos or RuPhos is used. 3. Use a more reactive boronic ester if the boronic acid is unstable. 4. Consider a stronger base such as K₃PO₄.
Formation of side products (e.g., homo-coupling) 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction. 3. Suboptimal water content in the solvent.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is performed under a strictly inert atmosphere. 3. Optimize the solvent system (e.g., dioxane/water ratio).
Decomposition of starting material Reaction conditions are too harsh.Explore milder reaction conditions, such as lower temperatures or alternative catalyst systems.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OH)₂ Base PdII_R_R R-Pd(II)-R' L_n Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start setup Combine Reactants: 3-chloro-4-methylbenzo[b]thiophene, Arylboronic acid, Pd(OAc)₂, SPhos, Cs₂CO₃ start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat at 100 °C (18-24 h) solvent->react workup Aqueous Work-up (EtOAc/Water Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling of 3-chloro-4-methylbenzo[b]thiophene.

References

Application Notes and Protocols: The Use of 4-Methylbenzo[b]thiophene as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methylbenzo[b]thiophene, a versatile heterocyclic building block, in organic synthesis. The benzothiophene scaffold is a prominent core in numerous pharmaceuticals and functional materials, making its derivatives highly sought after.[1] This guide focuses on key synthetic transformations, offering practical methodologies and data for laboratory application.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₉H₈S.[2] Its structure, featuring a fused benzene and thiophene ring with a methyl group at the 4-position, serves as a crucial starting material for a wide range of more complex molecules. The benzothiophene ring system is a core structure in numerous drugs, including Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, and compounds with applications in material science.[1] The methyl group at the C4 position and the inherent reactivity of the thiophene ring, particularly at the C2 position, allow for diverse and regioselective functionalization.[3]

Key Synthetic Transformations

The this compound scaffold can be functionalized through several key reactions. The primary sites for reaction are the C2 and C3 positions on the thiophene ring and the C7 position on the benzene ring.[3]

  • C2-Lithiation and Electrophilic Quench: The proton at the C2 position is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium (n-BuLi), followed by the addition of an electrophile to introduce a wide variety of substituents.[3]

  • Palladium-Catalyzed Cross-Coupling: For derivatives halogenated at the C2 or C3 position, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for forming carbon-carbon bonds with aryl or vinyl boronic acids.[4][5]

  • Friedel-Crafts Acylation: This reaction typically occurs on the electron-rich benzene ring, with the C7 position being a common site for electrophilic substitution.

Below is a general workflow for the functionalization of a benzothiophene core.

G cluster_start Starting Material cluster_reactions Key Functionalization Reactions cluster_intermediates Key Intermediates cluster_purification Workup & Purification start This compound or Halogenated Derivative lith C2-Lithiation (n-BuLi, -78 °C) start->lith Strong Base suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki If Halogenated fc Friedel-Crafts Acylation (Lewis Acid, Acyl Halide) start->fc Electrophilic Substitution anion C2-Lithio Anion lith->anion Deprotonation product Functionalized Product suzuki->product fc->product workup Aqueous Workup (Quench, Extraction) anion->workup Add Electrophile & Quench product->workup purify Column Chromatography workup->purify final Purified Target Molecule purify->final

General workflow for functionalizing the benzothiophene core.

Application Notes: Synthesis of Bioactive Molecules

The functionalized derivatives of this compound are precursors to various bioactive compounds. For instance, benzo[b]thiophene-2-carboxylic acid derivatives are investigated for their antimicrobial and anticancer properties.[6] Acylhydrazone derivatives have shown promise as potent antibiotics against multidrug-resistant Staphylococcus aureus.[7] Furthermore, chalcone-containing benzothiophenes have been identified as potential cholinesterase inhibitors for the treatment of neurological diseases.[8][9]

The general synthetic approach involves creating a key intermediate, such as this compound-2-carboxylic acid, which is then elaborated into a library of final compounds for biological screening.

G start This compound lith 1) n-BuLi, THF, -78 °C 2) CO₂ (gas) 3) H₃O⁺ start->lith inter This compound- 2-carboxylic acid lith->inter activ SOCl₂ or EDC/HOBt inter->activ acyl Activated Ester or Acyl Chloride activ->acyl amine Amine or Hydrazine (R-NH₂) acyl->amine final Amide / Hydrazide Library (Bioactive Candidates) amine->final

Synthesis pathway to bioactive amide/hydrazide derivatives.

Experimental Protocols

The following are detailed protocols for key functionalization reactions of benzo[b]thiophene derivatives.

Protocol 1: Regioselective C2-Lithiation and Carboxylation

This protocol describes the selective formation of this compound-2-carboxylic acid.

  • Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), dry ice (solid CO₂), hydrochloric acid (1 M), diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq) dropwise over 10 minutes. The solution may change color, indicating anion formation.

    • Stir the reaction mixture at -78 °C for 1 hour.[3]

    • Carefully add several pieces of freshly crushed dry ice to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or column chromatography to yield the desired carboxylic acid.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a C3-Halogenated Derivative

This protocol provides a general method for coupling an arylboronic acid with a 3-halo-4-methylbenzo[b]thiophene derivative.[4]

  • Materials: 3-Iodo-4-methylbenzo[b]thiophene (1.0 eq), arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), potassium carbonate (2.5 eq), toluene, ethanol, water.

  • Procedure:

    • To a Schlenk flask, add the 3-iodo-4-methylbenzo[b]thiophene, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.[3]

    • Add a degassed solvent mixture of toluene/ethanol/water (e.g., 20:5:1).[4]

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[3]

    • Purify the residue by silica gel column chromatography.

Data Summary

The following tables summarize representative quantitative data for reactions involving benzo[b]thiophene derivatives.

Table 1: Suzuki-Miyaura Coupling Yields of 3-Iodobenzothiophene Derivatives [4]

EntryArylboronic Acid (R³B(OH)₂)Product (6)Yield (%)
1Phenylboronic acid6{1}95
24-Methoxyphenylboronic acid6{2}92
34-Fluorophenylboronic acid6{3}88
42-Thiopheneboronic acid6{4}75
54-Formylphenylboronic acid6{5}81

Yields are isolated yields after column chromatography.

Table 2: Characterization Data for Synthesized Benzo[b]thiophene Acylhydrazones [7]

Compound IDR-Group (Aldehyde)Yield (%)M.P. (°C)HRMS (m/z) [M-H]⁻
I.i4-Chlorobenzyl62N/AN/A
I.l4-Nitrobenzyl30N/Acalcd: 324.0448
I.g4-Hydroxybenzyl10N/AN/A

N/A: Not available in the cited source.

Table 3: Antibacterial Activity of Thiophene Derivatives (% Inhibition at 50 µg/mL) [10]

Compound IDP. aeruginosaE. coliS. aureus
3a67.3 ± 0.7633.9 ± 0.3727.6 ± 0.08
3b39.2 ± 0.459.57 ± 0.155.58 ± 0.05
3h37.6 ± 0.2650.4 ± 0.4512.0 ± 0.02
3i41.1 ± 0.4770.4 ± 0.782.59 ± 0.01
3k50.5 ± 0.5820.1 ± 0.0617.3 ± 0.05

Data represents the mean ± SD of triplicate experiments. Streptomycin was used as a control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Methylbenzo[b]thiophene synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common methods include the intramolecular cyclization of (3-methylphenylthio)acetic acid using a strong acid catalyst like polyphosphoric acid (PPA), and palladium-catalyzed couplings. The choice of route often depends on the availability of starting materials and desired scale.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or issues with starting material purity. Specifically, for the cyclization of (3-methylphenylthio)acetic acid, insufficient heating or an inadequate amount of PPA can lead to poor conversion. In palladium-catalyzed methods, catalyst deactivation or suboptimal ligand choice are common culprits.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Depending on the synthetic route, impurities may include unreacted starting materials such as 3-methylthiophenol or (3-methylphenylthio)acetic acid, polymeric materials, and isomers if the cyclization is not regioselective. Over-oxidation to the corresponding sulfoxide can also occur if reaction conditions are not carefully controlled.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate. For solid products, recrystallization can also be an effective method.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Formation Incomplete cyclization of (3-methylphenylthio)acetic acid.Ensure the polyphosphoric acid (PPA) is sufficiently viscous and heated to the appropriate temperature (typically 120-140°C) to drive the reaction to completion. Increase the reaction time if necessary and monitor by TLC.
Inactive palladium catalyst in cross-coupling reactions.Use a fresh batch of palladium catalyst and ensure anhydrous and anaerobic conditions. Consider screening different phosphine ligands to improve catalytic activity.
Poor quality of starting materials.Verify the purity of starting materials such as 3-methylthiophenol and chloroacetic acid by NMR or GC-MS before use. Distill or recrystallize if necessary.
Formation of a Dark, Tarry Reaction Mixture Polymerization of starting materials or product under strong acid conditions.Add the (3-methylphenylthio)acetic acid to the pre-heated PPA in portions to control the reaction exotherm. Ensure efficient stirring to prevent localized overheating.
Side reactions due to high temperatures.Optimize the reaction temperature. While heat is necessary for cyclization, excessive temperatures can lead to degradation.
Product is an Oil and Difficult to Purify Presence of unreacted starting materials or low-boiling impurities.Perform an aqueous workup to remove water-soluble impurities. Utilize column chromatography with a shallow gradient to carefully separate the product from closely related impurities.
Residual solvent.Ensure the product is thoroughly dried under high vacuum after purification to remove any remaining solvent.
Multiple Spots on TLC Indicating Impurities Formation of isomeric products.While the cyclization to form this compound is generally regioselective, minor amounts of other isomers can form. Careful column chromatography is required for separation.
Oxidation of the thiophene sulfur.Avoid prolonged exposure to air at high temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via Intramolecular Cyclization

Parameter Condition Typical Yield (%) Reference
Starting Material (3-Methylphenylthio)acetic acid--
Cyclizing Agent Polyphosphoric Acid (PPA)75-85General procedure
Temperature 130-140 °C-General procedure
Reaction Time 1-2 hours-General procedure
Purification Column Chromatography (Hexanes)-General procedure

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization of (3-Methylphenylthio)acetic acid

This protocol details a two-step synthesis of this compound starting from 3-methylthiophenol.

Step 1: Synthesis of (3-Methylphenylthio)acetic acid

  • In a well-ventilated fume hood, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 3-methylthiophenol (12.4 g, 0.1 mol).

  • In a separate beaker, dissolve chloroacetic acid (9.5 g, 0.1 mol) in water (20 mL).

  • Add the chloroacetic acid solution dropwise to the stirred solution of the thiophenoxide over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of (3-methylphenylthio)acetic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a desiccator. The typical yield is 85-95%.

Step 2: Intramolecular Cyclization to this compound

  • Place polyphosphoric acid (PPA) (100 g) in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Heat the PPA to 130°C with stirring.

  • Add (3-Methylphenylthio)acetic acid (18.2 g, 0.1 mol) in small portions to the hot PPA over 15 minutes.

  • After the addition is complete, continue heating and stirring the reaction mixture at 130-140°C for 1.5 hours. The color of the mixture will darken.

  • Monitor the reaction progress by TLC (thin-layer chromatography) using a hexane/ethyl acetate solvent system.

  • Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil. The typical yield is 75-85%.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (3-Methylphenylthio)acetic acid cluster_step2 Step 2: Intramolecular Cyclization A 3-Methylthiophenol + Chloroacetic Acid B Reaction with NaOH in Water A->B 1. Base Reaction C Acidification with HCl B->C 2. Workup D (3-Methylphenylthio)acetic acid C->D 3. Precipitation E (3-Methylphenylthio)acetic acid F Cyclization with Polyphosphoric Acid (PPA) E->F 1. Dehydration G Quenching and Extraction F->G 2. Workup H Purification (Column Chromatography) G->H 3. Isolation I This compound H->I 4. Final Product

A high-level overview of the two-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Temp_Time Increase Reaction Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_PPA Check PPA Quality/ Quantity Incomplete_Reaction->Check_PPA Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Optimize_Conditions Optimize Reaction Conditions (e.g., Temp) Side_Reactions->Optimize_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Yes Optimize_Chroma Optimize Chromatography (Solvent System) Purification_Issues->Optimize_Chroma Yes Recrystallize Attempt Recrystallization Purification_Issues->Recrystallize Yes

Technical Support Center: Purification of Crude 4-Methylbenzo[b]thiophene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methylbenzo[b]thiophene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Given that this compound has a very low melting point (approximately -6 to -4 °C), it is crucial to select a solvent or solvent system with a low freezing point to avoid solidification of the solvent during cooling. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often effective as they allow for fine-tuning of the polarity to achieve optimal solubility characteristics.

Q2: My crude this compound is an oil at room temperature. Can I still use recrystallization?

A2: Yes, recrystallization can be adapted for compounds that are oils or low-melting solids at room temperature. The key is to find a solvent system in which the compound is soluble at a higher temperature and will precipitate or crystallize upon cooling to a much lower temperature (e.g., in an ice-salt bath or with a cryo-cooler). It is important to ensure the chosen solvent has a sufficiently low freezing point.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials, catalysts, and byproducts from the synthesis. A significant impurity to consider, depending on the synthetic route, is the presence of regioisomers. For instance, syntheses of substituted benzothiophenes can sometimes yield mixtures of isomers which may co-precipitate.

Q4: When should I consider alternative purification methods to recrystallization?

A4: If recrystallization fails to yield a product of the desired purity, or if the recovery is consistently low, alternative methods such as column chromatography should be considered. Column chromatography is particularly effective for separating compounds with similar polarities, such as regioisomers, which can be challenging to separate by recrystallization alone. A common eluent system for substituted benzothiophenes is a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently saturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
The solution is supersaturated, but crystal nucleation has not occurred.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.[1]This is highly likely for this compound due to its low melting point. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow for very slow cooling. Using a solvent with a lower boiling point can also be beneficial.
The rate of cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in a low-temperature bath. Insulating the flask can help slow the cooling process.
High levels of impurities are present, inhibiting crystal lattice formation.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
Poor Recovery of Purified Product Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent required for complete dissolution. After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
The crystals are washed with a solvent in which they are too soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is Still Impure After Recrystallization The chosen solvent did not effectively differentiate between the desired compound and the impurities.Experiment with different solvent systems. The impurities may have very similar solubility profiles to this compound.
The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.Ensure a slow and gradual cooling process to allow for the formation of pure crystals.
Co-precipitation of regioisomers.If regioisomers are the primary impurity, column chromatography is likely the most effective method for separation.

Data Presentation

Table 1: Qualitative Solubility and Recrystallization Solvent Selection for this compound

Solvent/Solvent SystemSuitability for RecrystallizationComments
Alcohols (e.g., Ethanol, Methanol) Good "Good" SolventThis compound is likely soluble in hot alcohols. Can be used in a mixed solvent system with water as the anti-solvent.
Water Good "Poor" Solvent (Anti-solvent)Insoluble in water. Can be used in combination with a miscible organic solvent like ethanol or acetone.
Hydrocarbons (e.g., Hexane, Heptane) Good "Poor" SolventLikely has low solubility at room temperature but may increase with heat. Good for precipitating the compound from a more polar solvent.
Ethers (e.g., Diethyl Ether, THF) ModerateMay be too good of a solvent, leading to poor recovery. Can be used in combination with a non-polar anti-solvent like hexane.
Esters (e.g., Ethyl Acetate) Moderate to GoodCan be a suitable single solvent or used in a mixed system with hexane.
Chlorinated Solvents (e.g., Dichloromethane) Poor for RecrystallizationOften too good of a solvent, making it difficult to achieve crystallization. More suitable for chromatography.
Ketones (e.g., Acetone) Moderate to GoodCan be effective, potentially in a mixed system with water or a hydrocarbon.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Due to the low melting point of the product, crystallization may not occur at room temperature.

  • Cooling: Place the flask in an ice-water bath, followed by an ice-salt bath or a cryo-cooler to achieve a temperature below the compound's melting point (e.g., -20°C or lower) to induce crystallization.

  • Isolation: Quickly collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly turbid and the turbidity persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, then proceed with cooling in a low-temperature bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out? crystals->oiling_out  No filter_wash Filter and Wash with Cold Solvent crystals->filter_wash  Yes troubleshoot_no_xtals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_xtals  No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool even slower - Change solvent system oiling_out->troubleshoot_oiling  Yes pure_product Pure this compound filter_wash->pure_product troubleshoot_no_xtals->cool column_chrom Alternative: Column Chromatography troubleshoot_no_xtals->column_chrom troubleshoot_oiling->dissolve troubleshoot_oiling->column_chrom

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimizing reaction conditions for the lithiation of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the lithiation of 4-methylbenzo[b]thiophene. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of lithiation on this compound?

The most acidic proton on the this compound core is at the C2 position of the thiophene ring. Therefore, this is the most common site for deprotonation and subsequent functionalization when using organolithium bases. Depending on the reaction conditions and the base used, lithiation at the benzylic position (the methyl group) or on the benzene ring can also occur, though typically to a lesser extent.

Q2: Which organolithium base is best for the selective lithiation of this compound at the C2 position?

Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used for the lithiation of thiophene derivatives.[1][2] n-BuLi is a stronger base and generally more effective for deprotonating less acidic protons.[3] However, it can sometimes lead to side reactions. LDA is a non-nucleophilic, sterically hindered base that can offer higher selectivity for the desired C2 lithiation.[3] The choice between them often depends on the specific electrophile to be used and the desired outcome. For clean C2 lithiation, LDA is often a good starting point.[1][4]

Q3: Why is a low reaction temperature, such as -78 °C, crucial for this reaction?

Maintaining a low temperature is critical for several reasons. It helps to prevent side reactions, such as the decomposition of the organolithium reagent and the lithiated intermediate. It also enhances the kinetic selectivity for deprotonation at the most acidic site (C2) over thermodynamically more stable, but kinetically slower, deprotonation at other positions. For some lithiation reactions, temperatures above -50 °C can lead to uncontrolled side reactions.[1]

Q4: My lithiation reaction is not working, and I am recovering my starting material. What could be the problem?

There are several potential reasons for a failed lithiation reaction. A common issue is the quality of the organolithium reagent; even new bottles should be titrated to determine the exact concentration.[5] Other factors include insufficient drying of glassware and solvents, as organolithium reagents are highly reactive with water. The solubility of the starting material at low temperatures can also be a problem.[5] If the starting material is not fully dissolved, the reaction will be slow and incomplete.

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Suggestions
Low or no conversion of starting material 1. Inactive or low concentration of organolithium reagent.2. Presence of moisture in the reaction.3. Starting material not fully dissolved at low temperature.1. Titrate the organolithium reagent before use.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.3. Try a different solvent system or add a co-solvent to improve solubility. Consider adding the base at a slightly higher temperature where the substrate is soluble, then cooling to the reaction temperature.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high.2. Incorrect choice of base.3. Extended reaction time allowing for equilibration to other lithiated species.1. Maintain a strict low-temperature profile (-78 °C).2. For higher C2 selectivity, consider using a bulkier, less nucleophilic base like LDA or LiTMP.[3]3. Optimize the reaction time by monitoring the reaction progress via TLC or LC-MS quenching of aliquots.
Low yield of the desired product after quenching with an electrophile 1. Inefficient trapping of the lithiated intermediate.2. Degradation of the lithiated intermediate.3. Side reactions with the electrophile.1. Ensure the electrophile is pure and added slowly at low temperature.2. Use the lithiated intermediate immediately after its formation.3. Consider the possibility of the organolithium reagent reacting directly with the electrophile.

Optimization of Reaction Conditions: A Comparative Overview

The following table summarizes key reaction parameters and their expected impact on the lithiation of this compound, providing a starting point for optimization.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Base n-BuLis-BuLiLDAn-BuLi is a common choice. s-BuLi is more basic and may offer faster reaction times but potentially lower selectivity. LDA is a bulkier, non-nucleophilic base that can improve C2 selectivity.[3]
Equivalents of Base 1.1 eq1.5 eq1.1 eqA slight excess of the base is typically used to ensure complete deprotonation. A larger excess may lead to side reactions.
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous THFTHF is generally preferred due to its ability to solvate and deaggregate organolithium species, increasing their reactivity.[3]
Temperature -78 °C-78 °C to -40 °C-78 °CStrict control at -78 °C is recommended to maximize selectivity. Warming the reaction may lead to a loss of regioselectivity.
Reaction Time 1 hour30 minutes2 hoursReaction time should be optimized. Longer times may not necessarily improve the yield and could lead to decomposition of the lithiated species.
Additive NoneTMEDA (1.2 eq)NoneTetramethylethylenediamine (TMEDA) can break down organolithium aggregates and increase the basicity, potentially accelerating the reaction.

Experimental Protocol: C2-Lithiation and Electrophilic Quench

This protocol describes a general procedure for the selective functionalization of this compound at the C2 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Desired electrophile

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via a syringe while maintaining the internal temperature at or below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Slowly add the desired electrophile (1.2 eq) as a solution in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the lithiation of this compound.

Lithiation_Optimization_Workflow cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_end Outcome Start Start: This compound Reagents Select & Prepare Reagents: - Anhydrous Solvent (THF) - Organolithium Base (n-BuLi/LDA) - Electrophile Start->Reagents Lithiation Lithiation: - Dissolve Substrate - Cool to -78°C - Add Base Reagents->Lithiation Quench Electrophilic Quench: - Add Electrophile at -78°C - Warm to RT Lithiation->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Analysis: - TLC/LC-MS - NMR Workup->Analysis Troubleshoot Troubleshooting: - Low Yield? - Side Products? Analysis->Troubleshoot Troubleshoot->Lithiation Optimize Conditions: - Base - Temperature - Time Purification Purification: Column Chromatography Troubleshoot->Purification Proceed Product Desired Product Purification->Product

Caption: Workflow for optimizing the lithiation of this compound.

References

Technical Support Center: Purification of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, regioisomers (e.g., other methyl-substituted benzo[b]thiophenes), and byproducts from side reactions depending on the synthetic route employed. For instance, acid-catalyzed intramolecular cyclization reactions are known to sometimes produce mixtures of regioisomeric products.[1]

Q2: What is the recommended initial purification strategy for crude this compound?

Recrystallization is typically the most effective initial method for purifying crude this compound. This technique is efficient at removing significant quantities of impurities, particularly those with different solubility profiles from the desired product. The general process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly to form crystals.[2]

Q3: When is it necessary to use column chromatography?

Column chromatography is recommended when recrystallization fails to adequately remove impurities. This is often the case when the impurities have similar solubility and polarity to this compound, such as regioisomers. It is a more powerful separation technique for complex mixtures.[2]

Q4: My purified this compound has a persistent color. What is the cause and how can I remove it?

A persistent color in the final product often suggests the presence of minor, highly colored impurities or degradation byproducts. To address this, you can try passing a solution of the compound through a bed of activated carbon before recrystallization or performing an acetone reslurry.[2]

Q5: What safety precautions should be taken during the purification of this compound?

Standard laboratory safety protocols must be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures involving organic solvents should be performed in a well-ventilated fume hood.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem 1: Low yield after recrystallization.

  • Possible Cause: The selected solvent system may be too effective at dissolving the compound, even at lower temperatures. Alternatively, the initial crude product may have a low concentration of this compound.[2]

  • Solution: Experiment with different solvent systems. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Consider using a binary solvent system to fine-tune the solubility.[2]

Problem 2: Presence of starting materials in the purified product.

  • Possible Cause: The synthesis reaction may not have gone to completion, or the starting materials may have very similar physical properties to the product, making separation difficult.[2]

  • Solution: If the starting materials have significantly different polarity, a simple acid-base wash during the workup might be effective. Otherwise, column chromatography is the recommended method for separation.[2]

Problem 3: The product appears as an oil and does not crystallize.

  • Possible Cause: A high concentration of impurities can inhibit crystallization. The presence of residual solvent can also prevent solidification.[2]

  • Solution: First, ensure all solvent has been removed under a high vacuum. If the product still fails to crystallize, purify the oil using column chromatography to remove impurities. Subsequently, attempt recrystallization again with the purified fractions.[2]

Data Presentation

The following table summarizes the expected purity levels of this compound after different purification stages. Note that these are typical values and may vary based on the initial purity of the crude material and the specific conditions used.

Purification StageTypical PurityCommon Impurities Remaining
Crude Product70-85%Starting materials, regioisomers, reaction byproducts
After Recrystallization95-98%Structurally similar isomers, trace impurities
After Column Chromatography>99%Minimal to none

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) and binary mixtures (e.g., methylene chloride/hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For improved crystal formation, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small volume of the cold solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.[2]

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar mobile phase (e.g., hexanes).[2]

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica gel.[2]

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., methylene chloride). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, sample-adsorbed silica to the top of the column.[2]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2]

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[2]

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.[2]

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Analysis (TLC, NMR) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity Sufficient column_chromatography Column Chromatography purity_check1->column_chromatography Impurities Remain purity_check2 Purity Analysis (TLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity Sufficient purity_check2->column_chromatography Further Purification Needed

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield is poor oiling_out Product Oils Out issue->oiling_out No crystals form impurities_remain Impurities Still Present issue->impurities_remain Product is not pure solution1 Screen for a less effective cold solvent or use a binary solvent system. low_yield->solution1 solution2 Ensure solvent boiling point is below product melting point. Use more solvent. oiling_out->solution2 solution3 Consider activated charcoal treatment. Proceed to column chromatography. impurities_remain->solution3

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of benzothiophenes, a critical reaction in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with a benzothiophene derivative is resulting in a low or no yield. What are the primary factors I should investigate?

Answer: Low yields in Suzuki couplings involving benzothiophenes can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your catalyst and any associated phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] Consider using a more robust and active pre-catalyst, such as a Pd-NHC (N-Heterocyclic Carbene) precatalyst, which has shown high activity for similar substrates.[1][2]

  • Ineffective Base: The base is crucial for the activation of the boronic acid and the overall catalytic cycle.[3][4] The choice of base can significantly impact the reaction's success. For benzothiophene couplings, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3] Ensure the base is finely powdered and anhydrous for optimal performance.

  • Inappropriate Solvent System: The solvent plays a critical role in dissolving the reactants and facilitating the reaction.[5] For Suzuki couplings of benzothiophenes, common solvent systems include mixtures of an organic solvent (like 1,4-dioxane, toluene, or THF) with water.[1][2][6] The water component is often necessary for the activity of inorganic bases.[2]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[1] It is crucial to thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.

  • Sub-optimal Temperature: Suzuki couplings often require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[1][7] If the reaction is sluggish, a modest increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[8]

Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired product. This is often caused by the presence of oxygen in the reaction mixture.[9] To mitigate homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Use degassed solvents and maintain a positive pressure of inert gas throughout the reaction.

  • Use of a Slight Excess of Boronic Acid: Employing a slight excess (typically 1.1-1.2 equivalents) of the boronic acid can help to drive the desired cross-coupling reaction to completion and compensate for any loss due to homocoupling.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium sources or ligands.

Question 3: My benzothiophene boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?

Answer: The degradation of your benzothiophene boronic acid is likely due to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10][11] Thiophene-based boronic acids are particularly susceptible to this issue, especially under basic conditions.[10][12] Here are some strategies to minimize protodeboronation:

  • Choice of Base: Strong bases can accelerate protodeboronation.[10] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Since water is a proton source, minimizing its presence can help reduce the rate of protodeboronation.[10] Using anhydrous solvents and bases is recommended.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.[10] These esters often release the active boronic acid species slowly into the reaction mixture.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation.[10]

Question 4: I am having difficulty purifying my benzothiophene product from the reaction mixture. What are some common impurities and how can I remove them?

Answer: Purification of Suzuki coupling products can be challenging due to the presence of various byproducts and residual reagents. Common impurities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted benzothiophene halide and/or boronic acid.

  • Homocoupled Products: As discussed, homocoupling of the boronic acid can generate dimeric byproducts.

  • Deboronated Benzothiophene: Protodeboronation of the starting boronic acid will result in the formation of the parent benzothiophene.

  • Palladium Residues: Residual palladium catalyst can contaminate the product.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Meticulous column chromatography on silica gel is often the most effective method for separating the desired product from closely related impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Palladium Scavengers: To remove trace palladium residues, which is often critical for pharmaceutical applications, you can use metal scavengers or filter the crude product through a pad of celite.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield in the Suzuki coupling of benzothiophene derivatives. The data is compiled from various literature sources and is intended to serve as a general guide for reaction optimization.

Table 1: Effect of Palladium Catalyst on the Yield of 3-Aryl-7-chloro-1-benzothiophene

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)Toluene/MeOH901885
2Pd₂(dba)₃ (2)XPhosK₃PO₄ (2)Dioxane/H₂O1001292
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O902478
4Pd-NHC (5)-Cs₂CO₃ (2)Dioxane1008>95

Data adapted from studies on similar halogenated benzothiophenes.[1][2]

Table 2: Influence of Base on the Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O901288
2Cs₂CO₃Dioxane/H₂O1001095
3K₃PO₄Toluene/H₂O901292
4NaOHEtOH/H₂O80875
5TEAToluene1102445

This table provides a general comparison; yields are highly substrate and condition dependent.[3][4]

Table 3: Effect of Solvent on the Suzuki Coupling of a Halogenated Benzothiophene

EntrySolventBaseTemp (°C)Yield (%)
1Toluene/H₂OK₂CO₃90Good
2Dioxane/H₂OK₃PO₄100Excellent
3THF/H₂OCs₂CO₃80Good
4DMFK₂CO₃110Moderate
5Ethanol/H₂OK₂CO₃80Moderate to Good

Qualitative yields are based on literature reports for similar substrates.[2][5][6]

Experimental Protocols

This section provides detailed methodologies for key Suzuki coupling reactions involving benzothiophene derivatives.

Protocol 1: General Procedure for the Suzuki Coupling of a Bromobenzothiophene with an Arylboronic Acid

Materials:

  • Bromobenzothiophene derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromobenzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Suzuki Coupling of a Benzothiophene Boronic Acid with an Aryl Halide

Materials:

  • Benzothiophene boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Degassed water

  • Round-bottom flask with a condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 mmol), benzothiophene boronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-18 hours.

  • Monitoring and Workup: Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to troubleshooting Suzuki coupling reactions.

Suzuki_Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield in Benzothiophene Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) start->side_reactions new_catalyst Use Fresh/Active Catalyst (e.g., Pd-NHC) check_reagents->new_catalyst new_base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) check_reagents->new_base degas_solvents Degas Solvents Thoroughly check_reagents->degas_solvents inert_atmosphere Ensure Rigorous Inert Atmosphere check_conditions->inert_atmosphere optimize_temp Optimize Temperature (80-110 °C) check_conditions->optimize_temp prevent_homocoupling Strict O2 Exclusion side_reactions->prevent_homocoupling prevent_deboronation Use Milder Base or Boronic Ester side_reactions->prevent_deboronation optimize Systematic Optimization new_catalyst->optimize new_base->optimize degas_solvents->optimize inert_atmosphere->optimize optimize_temp->optimize prevent_homocoupling->optimize prevent_deboronation->optimize

Caption: A workflow for troubleshooting low yields in benzothiophene Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)-X L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-B(OH)₂ Base pd2_diaryl R-Pd(II)-R' L_n transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents R-X + R'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 4-Methylbenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and frequently employed method for the synthesis of this compound is the acid-catalyzed cyclization of an intermediate formed from the reaction of 3-methylthiophenol (o-thiocresol) and a masked acetaldehyde equivalent, such as chloroacetaldehyde diethyl acetal. This multi-step process is generally amenable to scale-up.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Key safety considerations include the handling of 3-methylthiophenol, which is malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent requires caution due to their corrosive nature. Exothermic reactions should be carefully monitored and controlled, especially during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the typical impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials, such as 3-methylthiophenol, and potential regioisomers depending on the precise cyclization conditions. Oxidation of the thiophene sulfur to a sulfoxide can also occur.[1] Inadequate temperature control during cyclization can lead to side reactions and the formation of polymeric byproducts.

Q5: What is the recommended method for purifying the final product on a larger scale?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] If recrystallization does not provide the desired purity, column chromatography can be employed, though it may be less economical for very large quantities.[1] Vacuum distillation is another potential purification method for liquid products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete initial S-alkylation.Ensure the complete deprotonation of 3-methylthiophenol by using a sufficient amount of a suitable base. Monitor this step by TLC or HPLC to confirm the consumption of the starting thiol.
Inefficient cyclization.The choice and concentration of the acid catalyst are crucial. Polyphosphoric acid (PPA) or Eaton's reagent are effective. Ensure anhydrous conditions and optimal reaction temperature. For larger scales, efficient stirring is critical to maintain a homogeneous reaction mixture.
Degradation of starting material or product.Use high-purity, dry starting materials and solvents. If reactants are sensitive to air, maintain an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Impurities Presence of regioisomers.While the cyclization to form this compound is generally regioselective, suboptimal conditions can lead to other isomers. Optimize the reaction temperature and the rate of addition of the cyclizing agent.
Product discoloration (yellow or brown).This may indicate the presence of oxidized impurities or residual acid.[1] Wash the crude product thoroughly during work-up. Treatment with activated carbon before the final purification step can help remove colored impurities.[1]
Difficult Product Isolation Product is an oil and does not crystallize.A high level of impurities can inhibit crystallization.[1] Purify the oil by column chromatography to remove impurities and then attempt recrystallization with the purified material.[1]
Emulsion formation during aqueous work-up.Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion.
Scale-Up Challenges Exotherm and temperature control issues.Ensure the reactor's cooling system can handle the heat generated. Add exothermic reagents portion-wise or via a syringe pump to control the rate of heat generation.
Inefficient mixing.Use an appropriate stirring mechanism (e.g., overhead mechanical stirrer) and ensure the stirring speed is sufficient to maintain a homogeneous mixture, especially in viscous reaction mixtures like those containing PPA.

Experimental Protocol: Scalable Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for scale-up.

Step 1: S-Alkylation of 3-Methylthiophenol

  • To a stirred solution of 3-methylthiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) under an inert atmosphere, add a base such as sodium hydroxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature until the thiophenol has completely dissolved and formed the thiolate.

  • Add chloroacetaldehyde diethyl acetal (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC or HPLC until the starting thiophenol is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate, 1-methyl-3-((2,2-diethoxyethyl)thio)benzene.

Step 2: Cyclization to this compound

  • Add the crude intermediate from Step 1 to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). A typical ratio is 1:10 by weight of the intermediate to PPA.

  • Heat the mixture with vigorous stirring. The optimal temperature will depend on the chosen acid but is often in the range of 80-120 °C.

  • Monitor the reaction by TLC or HPLC for the formation of this compound.

  • Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

  • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific reaction scale and conditions.

Parameter S-Alkylation Cyclization Overall
Typical Yield 90-98%75-85%65-80%
Reaction Temperature 60-80 °C80-120 °C-
Reaction Time 2-6 hours1-4 hours-
Purity (after purification) -->98%

Visualizations

experimental_workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start 3-Methylthiophenol + Chloroacetaldehyde diethyl acetal react Reaction in Solvent with Base (e.g., NaOH) start->react workup1 Aqueous Work-up & Extraction react->workup1 intermediate Crude Intermediate workup1->intermediate cyclize Reaction in Acid (e.g., PPA) intermediate->cyclize quench Quenching on Ice Water cyclize->quench workup2 Extraction & Washing quench->workup2 crude_product Crude this compound workup2->crude_product purify Vacuum Distillation or Recrystallization crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_check Initial Checks cluster_investigate Further Investigation cluster_solution Potential Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions improve_mixing Improve Mixing Efficiency start->improve_mixing purify_sm Purify Starting Materials check_sm->purify_sm adjust_reagents Adjust Reagent Amounts check_reagents->adjust_reagents analyze_side_products Analyze for Side Products (TLC/HPLC) check_conditions->analyze_side_products modify_conditions Modify Temperature or Reaction Time check_conditions->modify_conditions optimize_cyclization Optimize Cyclization (Acid, Temperature) analyze_side_products->optimize_cyclization implement_optimized Implement Optimized Conditions optimize_cyclization->implement_optimized improve_mixing->implement_optimized

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Column chromatography conditions for purifying 4-Methylbenzo[b]thiophene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methylbenzo[b]thiophene isomers using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation of these closely related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound isomers.

Question: My primary challenge is the poor separation between this compound and its positional isomers on a silica gel column. What steps can I take to improve resolution?

Answer:

Separating positional isomers like methylbenzo[b]thiophenes can be difficult due to their similar polarities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: A common mobile phase for such compounds is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1][2] Start with a very low percentage of the polar solvent (e.g., 1-2% ethyl acetate in hexanes) and perform a gradient elution.[3] A shallow gradient, where the concentration of the polar solvent is increased very slowly, often provides the best results for separating closely eluting compounds.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.[1] This powder can then be carefully added to the top of your column, which can lead to a more uniform sample band and better separation.

  • Column Dimensions: The resolution of a column is influenced by its length and diameter. A longer and narrower column generally provides better separation for a given amount of stationary phase.[5]

  • Fraction Size: Collect smaller fractions and analyze each one carefully by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.[1][2]

Question: I am observing significant peak tailing for my this compound isomer during column chromatography. What are the potential causes and solutions?

Answer:

Peak tailing can be caused by several factors, including interactions with the stationary phase and issues with the mobile phase.

  • Acidic Nature of Silica Gel: Silica gel is slightly acidic, which can sometimes lead to tailing of certain compounds. While less common for relatively non-polar compounds like methylbenzo[b]thiophenes, it is a possibility.

  • Mobile Phase pH: For HPLC applications, adjusting the pH of the mobile phase can significantly impact peak shape, especially for compounds with acidic or basic functionalities.[6]

  • Column Overloading: Injecting too much sample can lead to peak distortion and tailing.[7] Try reducing the amount of crude material loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:20 to 1:50 by weight.[2]

  • Column Packing Issues: An improperly packed column with channels or voids can cause poor peak shape. Ensure the column is packed uniformly.[7]

Question: The desired this compound isomer is not eluting from the column, or it is eluting too quickly with the solvent front. How can I address this?

Answer:

This issue is directly related to the polarity of your mobile phase.

  • No Elution: If your compound is not coming off the column, the eluent is not polar enough to displace it from the silica gel.[2] Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate.

  • Eluting with Solvent Front: If the compound elutes too quickly, the mobile phase is too polar.[2] You should start with a less polar solvent system. For instance, if you started with 10% ethyl acetate in hexane, try reducing it to 2% or even pure hexane.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a silica gel column chromatography method for separating this compound isomers?

A1: A good starting point is to first perform Thin Layer Chromatography (TLC) with various solvent systems to find an eluent that gives good separation between the isomers and an Rf value of approximately 0.2-0.3 for the desired isomer.[3] A common and effective solvent system to start with is a mixture of hexanes and ethyl acetate.[3] Begin with a low polarity eluent, such as 5% ethyl acetate in hexane, and gradually increase the polarity.[3]

Q2: Should I use isocratic or gradient elution for separating this compound isomers?

A2: For separating a mixture of compounds with a wide range of polarities, a gradient elution is generally preferred as it can improve peak shape and reduce analysis time.[8][9][10] For closely related isomers like this compound and its positional isomers, a shallow gradient elution is often necessary to achieve adequate separation.[1] Isocratic elution might be sufficient if the TLC shows good separation with a single solvent mixture, but a gradient often provides better resolution for challenging separations.[10]

Q3: Are there alternative stationary phases I can use if silica gel does not provide adequate separation?

A3: While silica gel is the most common stationary phase for normal-phase chromatography, other options are available. Alumina can be used and is available in acidic, neutral, or basic forms, which can offer different selectivity.[5] For High-Performance Liquid Chromatography (HPLC), reversed-phase columns (like C18) are common, but for positional isomers, columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases, can provide enhanced separation due to π-π interactions.[11]

Q4: How can I monitor the separation during column chromatography?

A4: The most common method for monitoring the separation is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots to determine which fractions contain the pure desired product.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Isomer Separation

This protocol outlines a general procedure for the purification of this compound isomers using silica gel flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 98:2, 95:5, 90:10).

    • The ideal solvent system should provide good separation between the isomers and result in an Rf value of ~0.2-0.3 for the target isomer.

  • Column Packing:

    • Select a column of appropriate size. The amount of silica gel should be roughly 20 to 50 times the weight of the crude sample.[2]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Gently tap the column to ensure even packing.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent to obtain a dry, free-flowing powder with the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin eluting the column with the initial non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient fashion.[1] The specific gradient will depend on the separation observed on the TLC.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Analyze the fractions by TLC to identify those containing the pure this compound isomer.[1]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Conditions for Silica Gel Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar to non-polar compounds.
Mobile Phase Hexanes/Ethyl AcetateA versatile solvent system with a wide polarity range, suitable for gradient elution.[1][3]
Initial Eluent 100% Hexanes or 1-2% Ethyl Acetate in HexanesStarts with low polarity to allow for the separation of non-polar impurities.[1]
Elution Method Shallow Gradient ElutionGradually increasing the polarity allows for the separation of closely eluting isomers.[1]
Sample Loading Dry LoadingRecommended for improved band sharpness and better separation.[4]
Sample:Silica Ratio 1:20 to 1:50 (by weight)Helps to prevent column overloading and ensures good separation.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Hexane/Ethyl Acetate) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Gradient Elution (Increasing Ethyl Acetate) loading->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound isomers.

troubleshooting_workflow cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep peak_tailing Peak Tailing start->peak_tailing no_elution No Elution / Fast Elution start->no_elution optimize_gradient Optimize Gradient (Shallow Gradient) poor_sep->optimize_gradient change_solvent Change Solvent System poor_sep->change_solvent dry_load Use Dry Loading poor_sep->dry_load reduce_load Reduce Sample Load peak_tailing->reduce_load check_packing Check Column Packing peak_tailing->check_packing adjust_polarity Adjust Mobile Phase Polarity no_elution->adjust_polarity

Caption: Troubleshooting decision-making for common column chromatography issues.

References

Identifying byproducts in 4-Methylbenzo[b]thiophene reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylbenzo[b]thiophene Reactions

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on identifying byproducts in this compound reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts expected in reactions involving this compound?

A1: Reactions involving the this compound core can generate several types of byproducts depending on the reaction conditions. Common byproducts include:

  • Oxidation Products: The thiophene sulfur is susceptible to oxidation, leading to the formation of this compound-1-oxide (sulfoxide) and this compound-1,1-dione (sulfone).

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions, such as Suzuki or direct arylation, homocoupling of the starting material or the boronic acid can occur, leading to dimers.[1][2]

  • Over-functionalization Products: Electrophilic substitution reactions (e.g., bromination, nitration) can sometimes lead to di-substituted products if the reaction is not carefully controlled.[3]

  • Decomposition Products: High temperatures or unstable reagents can cause degradation of the benzothiophene core.

  • Solvent Adducts & Residuals: Byproducts involving the reaction solvent or residual starting materials from a previous step can also be observed.

Q2: My LC-MS analysis shows several unexpected peaks. How can I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks. Start by analyzing the mass spectrum of each unexpected peak.

  • Calculate the Mass Difference: Determine the mass difference between the unexpected peak's molecular ion ([M+H]⁺, [M+Na]⁺, etc.) and your starting material or expected product. This can provide immediate clues. For example, a +16 Da shift often suggests oxidation (addition of an oxygen atom), while a +79 Da shift could indicate a bromine adduct.

  • Check Isotope Patterns: Look for characteristic isotopic patterns. For instance, the presence of chlorine will show an M+2 peak approximately one-third the intensity of the molecular ion peak. Bromine will show an M+2 peak of nearly equal intensity.

  • Consult Byproduct Tables: Refer to a table of common byproducts and their expected mass changes to guide your investigation (see Table 1).

  • Analyze Fragmentation: If using MS/MS, analyze the fragmentation pattern. The fragmentation of a byproduct will often share common fragments with the parent compound, helping to confirm its structural relationship.

Q3: I'm performing a Suzuki coupling reaction with a boronic acid. What specific byproducts should I look out for?

A3: In addition to the general byproducts, Suzuki reactions can generate specific side products. A common byproduct is the homocoupling of the arylboronic acid to form a biphenyl derivative.[2] You may also see traces of protodeboronation, where the boronic acid is replaced by a hydrogen atom. To minimize these, ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and optimize the palladium catalyst and ligand system.[1]

Quantitative Data Summary

While specific quantitative yields of byproducts are highly dependent on the exact reaction conditions, Table 1 provides a qualitative guide to identifying potential byproducts based on their mass change relative to this compound (MW: 148.23 g/mol ) and their expected chromatographic behavior.[4][5]

Table 1: Potential Byproducts in this compound Reactions

Potential ByproductStructureMass Change (Δm/z)Expected Molecular Ion [M+H]⁺Typical Reversed-Phase LC Behavior
Starting Material This compound0149.04Baseline Retention
Oxidation (Sulfoxide) This compound-1-oxide+16165.04Shorter retention time (more polar)
Oxidation (Sulfone) This compound-1,1-dione+32181.03Shorter retention time (more polar)
Homocoupling Di-(4-methylbenzo[b]thiophen-yl)+147.22297.08Longer retention time (less polar)
Bromination Bromo-4-methylbenzo[b]thiophene+78.92227.95 / 229.95Longer retention time (less polar)
Formylation This compound-carbaldehyde+28.01177.04Shorter retention time (more polar)

Visualized Workflows and Logic

Byproduct_Identification_Workflow cluster_LCMS LC-MS Analysis cluster_Analysis Data Interpretation cluster_Conclusion Conclusion start Inject Reaction Mixture chrom Obtain Total Ion Chromatogram (TIC) start->chrom peaks Identify Peaks (Expected Product, SM, Unknowns) chrom->peaks extract_ms Extract Mass Spectrum for each Unknown Peak peaks->extract_ms calc_mass Calculate Δm/z from Starting Material/Product extract_ms->calc_mass isotope Analyze Isotopic Pattern (e.g., for Halogens) extract_ms->isotope compare Compare with Common Byproduct Masses (Table 1) calc_mass->compare isotope->compare fragment Analyze MS/MS Fragmentation Pattern compare->fragment propose Propose Putative Byproduct Structure fragment->propose optimize Optimize Reaction to Minimize Byproduct propose->optimize

A generalized workflow for analytical method validation.[6]

LC-MS Troubleshooting Guide

Q4: My system pressure is suddenly very high. What should I do?

A4: High system pressure is typically caused by a blockage.[7] Isolate the source of the blockage by systematically disconnecting components, starting from the detector and moving backward toward the pumps.

Pressure_Troubleshooting start High System Pressure Detected disconnect_col Disconnect Column from Detector start->disconnect_col pressure_drop1 Pressure Drops? disconnect_col->pressure_drop1 check_column Blockage is in the Column (Flush or Replace) pressure_drop1->check_column Yes check_detector Blockage is in Detector/Tubing pressure_drop1->check_detector No reconnect_col Reconnect Column, Disconnect from Injector check_column->reconnect_col pressure_drop2 Pressure Drops? reconnect_col->pressure_drop2 check_injector Blockage is in Injector or connecting tubing pressure_drop2->check_injector Yes check_pump Blockage is in Pump/Mixer/Filters pressure_drop2->check_pump No

Q5: My chromatographic peaks are broad, tailing, or splitting. What are the common causes?

A5: Poor peak shape can compromise resolution and quantification.[8] Consider the following potential causes:

  • Column Contamination or Degradation: A buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing and broadening. Try flushing the column with a strong solvent or replacing it if it's old.[7]

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase starting conditions can cause peak splitting and broadening. If possible, dissolve your sample in the initial mobile phase.[7]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening. Ensure all fittings are secure and tubing is kept as short as possible.

  • Chemical Interactions: Secondary interactions between your analyte and the column's stationary phase (e.g., acidic silanols) can cause peak tailing. Try modifying the mobile phase pH or using an end-capped column.

Q6: I'm seeing a lot of baseline noise or a weak signal for my compound of interest. How can I improve my signal-to-noise ratio?

A6: A poor signal-to-noise ratio can be due to issues with either the LC separation or the MS detection.

  • Contamination: High background noise is often a sign of contamination from solvents, sample matrix, or system carryover.[8] Run a blank gradient to diagnose the issue. Ensure you are using high-purity LC-MS grade solvents.

  • Ionization Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the MS source, leading to a weaker signal (matrix effects).[9] Improve your sample cleanup procedure (e.g., using Solid Phase Extraction) or adjust your chromatography to separate the analyte from the interfering compounds.

  • Incorrect MS Settings: Ensure the mass spectrometer is tuned and calibrated correctly. Optimize source parameters (e.g., gas flows, temperatures, voltages) for your specific analyte to ensure maximum signal intensity.

Experimental Protocols

Protocol 1: General LC-MS Method for this compound Reaction Monitoring

This protocol provides a starting point for analyzing reaction mixtures of this compound. Optimization will likely be required based on the specific products and byproducts.

  • Instrumentation:

    • A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 10% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 10% B

      • 15.0 min: 10% B (Re-equilibration)

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ionization Mode: ESI Positive (most benzothiophenes ionize well as [M+H]⁺).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Scan Range: m/z 100 - 500.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it significantly with Acetonitrile (e.g., 1 mL). The dilution factor will depend on the concentration of your reaction.

    • Vortex the sample.

    • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or similar) into an LC vial to remove any particulate matter.[6]

    • Inject the filtered sample into the LC-MS system.

References

Technical Support Center: Enhancing the Stability of 4-Methylbenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of 4-methylbenzo[b]thiophene derivatives. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guide: Common Stability Issues

This guide addresses common stability problems encountered during experiments with this compound derivatives and provides systematic approaches to identify and resolve them.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: Loss of parent compound peak intensity and appearance of new peaks in HPLC analysis of a solution stored under ambient conditions.

  • Possible Causes:

    • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of air or oxidizing agents.

    • Hydrolysis: Depending on the substituents, the molecule may be susceptible to hydrolysis, particularly at non-neutral pH.

    • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

  • Troubleshooting Steps:

    • Analyze Storage Conditions: Review the pH, solvent, temperature, and light exposure of the stored solution.

    • Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the primary degradation pathway. (See Experimental Protocols for details).

    • Implement Stabilization Strategies:

      • Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

      • Use Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to quench reactive oxygen species.

      • Control pH: Buffer the solution to a pH where the compound exhibits maximum stability.

      • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results or a gradual loss of compound activity over the duration of an experiment.

  • Possible Causes:

    • Degradation in Assay Medium: The compound may be unstable in the complex biological medium (e.g., cell culture media, plasma).

    • Interaction with Assay Components: The compound may react with components of the assay medium or other reagents.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation at different time points.

    • Modify Assay Protocol:

      • Prepare fresh stock solutions for each experiment.

      • Minimize the pre-incubation time of the compound in the assay medium.

    • Identify Potential Interactions: Review the composition of the assay medium for potentially reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound derivatives?

A1: The most prevalent degradation pathways are:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones. This is often the primary degradation route in the presence of oxygen or oxidizing agents.

  • Hydrolysis: Derivatives with hydrolyzable functional groups (e.g., esters, amides) can undergo cleavage under acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to complex degradation pathways, including ring cleavage and polymerization.

Q2: How does the 4-methyl group affect the stability of the benzo[b]thiophene core?

A2: The methyl group is an electron-donating group. This can slightly increase the electron density of the aromatic system, potentially making the thiophene ring more susceptible to electrophilic attack and oxidation compared to the unsubstituted benzo[b]thiophene. However, it can also provide some steric hindrance, which might slightly inhibit certain reactions. The overall effect will depend on the specific reaction conditions and the other substituents on the molecule.

Q3: What are the expected degradation products I should look for?

A3: Based on forced degradation studies of related benzo[b]thiophene-containing drugs, you can anticipate the following types of degradation products:

  • Oxidative Stress: this compound-S-oxide and this compound-S,S-dioxide.

  • Acid/Base Hydrolysis: If your derivative contains hydrolyzable groups, look for the corresponding carboxylic acid, alcohol, or amine fragments. For example, the acid degradation product of the drug sertaconazole (a benzo[b]thiophene derivative) involves cleavage of an ether linkage.[1]

Q4: What are the ideal storage conditions for this compound derivatives?

A4: To maximize stability, store your compounds:

  • As a solid, if possible.

  • At low temperatures (e.g., -20°C or -80°C).

  • In a desiccator to protect from moisture.

  • Protected from light (e.g., in amber vials).

  • For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Quantitative Data on Stability

The following table summarizes representative data from forced degradation studies on benzo[b]thiophene-containing drug molecules, which can serve as a proxy for the stability of this compound derivatives.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Representative)Reference
Acid Hydrolysis 0.1 M HCl24 hours80°C10 - 50%[2]
Base Hydrolysis 0.1 M NaOH24 hours80°C10 - 50%[2]
Oxidative 3% H₂O₂24 hoursRoom Temp5 - 20%[3]
Thermal Dry Heat48 hours105°C< 5% (generally stable)[1]
Photolytic UV light (254 nm)24 hoursRoom Temp5 - 15%[4]

Note: The extent of degradation is highly dependent on the specific substituents of the this compound derivative.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including a control sample (compound in solvent without stress), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample. Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile, methanol).

  • Method Optimization:

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, flow rate, and gradient to achieve baseline separation between the parent compound and all major degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photolytic (UV light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/NMR for Product ID HPLC->LCMS

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for Compound Instability

Troubleshooting_Instability Start Compound Instability Observed CheckStorage Review Storage Conditions (Solvent, pH, Temp, Light) Start->CheckStorage ForcedDeg Perform Forced Degradation Study CheckStorage->ForcedDeg IdentifyPathway Identify Primary Degradation Pathway ForcedDeg->IdentifyPathway Oxidation Oxidation IdentifyPathway->Oxidation Oxidative? Hydrolysis Hydrolysis IdentifyPathway->Hydrolysis Hydrolytic? Photolysis Photolysis IdentifyPathway->Photolysis Photolytic? Stabilize Implement Stabilization Strategy Oxidation->Stabilize Hydrolysis->Stabilize Photolysis->Stabilize Degradation_Pathways Parent This compound Derivative Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] (e.g., H₂O₂) HydrolysisProducts Hydrolysis Products (if applicable) Parent->HydrolysisProducts H₂O (Acid/Base) PhotoProducts Photodegradation Products Parent->PhotoProducts hv (UV/Vis Light) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methylbenzo[b]thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Methylbenzo[b]thiophene Isomers

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The introduction of a methyl group to the benzo[b]thiophene core can significantly influence its biological profile. However, a direct comparative analysis of the biological activities of different positional isomers of this compound is notably absent in the current scientific literature.[1][2] This guide, therefore, provides a comparative overview based on available data for various methyl-substituted benzo[b]thiophene derivatives to infer potential structure-activity relationships and guide future research.

The primary biological activities associated with the benzo[b]thiophene core include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3] The specific nature and potency of these activities are heavily dependent on the substitution pattern on the benzo[b]thiophene ring.[4]

Quantitative Biological Activity Data

To facilitate a comparative understanding, the following table summarizes the available quantitative data for various methyl-substituted benzo[b]thiophene derivatives. It is crucial to note that these compounds bear different substitutions in addition to the methyl group, which significantly impacts their activity. Therefore, direct comparisons regarding the influence of the methyl group's position should be made with caution.

CompoundTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidAntibacterialE. coli1.11 µM[5]
P. aeruginosa1.00 µM[5]
Salmonella0.54 µM[5]
S. aureus1.11 µM[5]
5-Methyl-1-benzothiophene-2-carboxylic acidAnticancer (Cytotoxicity)HeLa2.74 µM[6]
A5492.20 µM[6]
Platinum(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid ligandAnticancer (Cytotoxicity)A5490.98 µM[2]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene (structurally related, no methyl on benzene ring)AntibacterialEnterococcus faecalis>256 µg/mL[4]
Bacillus cereus256 µg/mL[4]
Benzo[b]thiophene derivative b19 (targeting RhoA/ROCK pathway)Anticancer (Proliferation)MDA-MB-2310.29 µM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzo[b]thiophene derivatives are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound isomers) and incubated for a further 48-72 hours.[9]

  • MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9] The cell viability is expressed as a percentage of the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7][10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Compound Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7][10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

Signaling Pathway and Experimental Workflow Visualization

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Several anticancer agents exert their effects by inhibiting signaling pathways crucial for cancer cell growth and survival. Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a key role in these pathways and are common targets for cancer therapy.[1][11] While direct evidence for this compound isomers targeting this pathway is limited, some benzo[b]thiophene derivatives have been shown to inhibit protein kinases.[12] The following diagram illustrates a simplified RTK signaling pathway.

RTK_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P1 Dimerization & Autophosphorylation RTK->P1 Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Potential Inhibition by Benzo[b]thiophene Derivative Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening compounds like this compound isomers for anticancer activity.

Anticancer_Screening_Workflow start Start: Synthesize This compound Isomers step1 In vitro Cytotoxicity Screening (MTT Assay) start->step1 step2 Determine IC50 Values step1->step2 step3 Lead Isomer Identification step2->step3 step4 Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) step3->step4 Active Isomers end End: Preclinical Candidate step3->end Inactive Isomers (Stop) step5 In vivo Animal Models step4->step5 step5->end

Caption: Workflow for anticancer screening of this compound isomers.

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 4-Methylbenzo[b]thiophene and Other Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of cancer research reveals the significant potential of heterocyclic compounds, with benzothiophene and its derivatives emerging as a particularly promising class of anticancer agents. This guide provides a comparative analysis of 4-Methylbenzo[b]thiophene against other notable benzothiophene derivatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.

The core structure of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring, offers a versatile scaffold for medicinal chemists. Modifications to this structure have led to the development of numerous derivatives with a wide array of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division and signaling pathways.[3][4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer

Benzothiophene derivatives exhibit their anticancer activity through several key mechanisms, with the most prominent being the inhibition of tubulin polymerization, kinase activity, and STAT3 signaling pathways.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Several benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents that arrest the cell cycle in the G2/M phase and subsequently induce apoptosis (programmed cell death).[3][6][7][8] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[3][8]

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, simultaneously targeting several cancer-relevant kinases.[4][9] This multi-targeted approach can be particularly effective in overcoming chemoresistance.[4]

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in tumor cell proliferation, survival, and metastasis. A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to inhibit the STAT3 signaling pathway, demonstrating significant antiproliferative potency.[5]

Comparative Anticancer Activity: A Look at the Data

While direct comparative studies of this compound against a wide range of other derivatives are limited in publicly available literature, the existing research on various substituted benzothiophenes provides valuable insights into their structure-activity relationships (SAR). The following table summarizes the anticancer activity of several notable benzothiophene derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LinesIC50/GI50 ValuesMechanism of ActionReference
2-Aroyl-3-aminobenzo[b]thiophenes L1210, FM3A, Molt/4, CEM0.09 - 0.76 nMTubulin Polymerization Inhibition[6]
Benzothiophene Acrylonitrile Analogs NCI-60 Panel10 - 100 nMTubulin Polymerization Inhibition[3]
5-Hydroxybenzothiophene Hydrazide (16b) U87MG (Glioblastoma)7.2 µMMulti-kinase Inhibition[4][9]
2-Carbonylbenzo[b]thiophene 1,1-dioxides VariousNot specifiedSTAT3 Signaling Inhibition[5]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2, Caco-2, Panc-163.74 - 76.72 µMInduction of Apoptosis[10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a compound's potency in inhibiting biological or biochemical function. Lower values indicate higher potency.

The data clearly indicates that substitutions on the benzothiophene ring are critical for potent anticancer activity. For instance, the presence of an aroyl group at the 2-position and an amino group at the 3-position, as seen in the 2-aroyl-3-aminobenzo[b]thiophenes, leads to exceptionally high potency.[6] Similarly, acrylonitrile analogs of benzothiophene also exhibit significant growth inhibitory effects at nanomolar concentrations.[3] While specific data for this compound is not extensively detailed in the context of direct anticancer assays in the provided search results, the methyl substitution at the 4-position is expected to influence its electronic and steric properties, which in turn could modulate its biological activity.[11]

Experimental Protocols: A Guide to Key Assays

The evaluation of the anticancer activity of benzothiophene derivatives involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and effects on cellular processes.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.

Methodology:

  • Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization are used as positive controls.

  • The IC50 value for the inhibition of tubulin polymerization is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on the cell cycle distribution.

Methodology:

  • Cancer cells are treated with the benzothiophene derivatives for a specific duration.

  • The cells are then harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Visualizing the Mechanisms

To better understand the intricate processes affected by these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G Simplified Tubulin Polymerization and Inhibition Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Cell Division Cell Division Mitotic Spindle->Cell Division Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.

G General Workflow for Anticancer Drug Screening Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Active Compounds In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Promising Candidates Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis Further Refinement

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Conclusion and Future Directions

The benzothiophene scaffold represents a highly valuable framework in the quest for novel and effective anticancer therapeutics. While a variety of derivatives have demonstrated remarkable potency, particularly as inhibitors of tubulin polymerization and protein kinases, the full potential of this compound class is yet to be unlocked. Structure-activity relationship studies have shown that the nature and position of substituents on the benzothiophene ring are paramount to their cytotoxic efficacy.

Future research should focus on the synthesis and evaluation of a wider array of substituted benzothiophenes, including a more detailed investigation into the anticancer properties of this compound and its isomers. Direct, head-to-head comparative studies of these derivatives in standardized assays will be crucial for identifying lead compounds with optimal efficacy and safety profiles. Furthermore, exploring novel mechanisms of action and combination therapies involving benzothiophene derivatives could pave the way for more effective and personalized cancer treatments. The continued exploration of this versatile heterocyclic system holds significant promise for the future of oncology drug discovery.

References

Benchmarking the antimicrobial efficacy of 4-Methylbenzo[b]thiophene against known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 4-Methylbenzo[b]thiophene against a panel of well-established antibiotics. The data presented is based on available scientific literature for structurally related benzo[b]thiophene derivatives, as direct antimicrobial efficacy data for this compound is limited. This information is intended to guide further research and development of novel antimicrobial agents.

Executive Summary

Benzo[b]thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This guide benchmarks the potential antimicrobial efficacy of this compound against commonly used antibiotics such as Ciprofloxacin, Amoxicillin, and Fluconazole. The comparison is based on Minimum Inhibitory Concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria, and a common fungal pathogen. While direct experimental data for this compound is not available, data from closely related analogs suggest potent activity, warranting further investigation.

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound analogs and standard antibiotics against selected microbial strains. It is crucial to note that the MIC values for this compound are extrapolated from published data on structurally similar benzo[b]thiophene derivatives and should be considered as indicative rather than absolute.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

MicroorganismThis compound Analogs (Indicative)CiprofloxacinAmoxicillin
Escherichia coli1.11 - 19.920.013 - 32>1024
Pseudomonas aeruginosa0.72 - 45.300.15 - 1>1024
Salmonella enterica0.54 - 90.58≤0.06 - 1100% resistant in some studies[1]
Staphylococcus aureus1.11 - 99.920.5 - 0.682.4% resistant in some studies[2]

Table 2: Antifungal Efficacy (MIC in µg/mL)

MicroorganismThis compound Analogs (Indicative)Fluconazole
Candida albicans1280.5 - 8

Experimental Protocols

The MIC values cited in this guide are typically determined using the following standardized methods:

Broth Microdilution Method

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Application of Test Compound: A known concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured. A larger zone of inhibition indicates higher antimicrobial activity.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Microbial Culture start->culture inoculum Standardized Inoculum culture->inoculum plate 96-well Plate inoculum->plate compound Antimicrobial Compound serial_dilution Serial Dilutions compound->serial_dilution serial_dilution->plate incubation Incubation plate->incubation readout Visual/Spectrophotometric Readout incubation->readout mic Determine MIC readout->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Signaling Pathways of Antimicrobial Action

signaling_pathways cluster_compound This compound (Hypothesized) cluster_ciprofloxacin Ciprofloxacin cluster_amoxicillin Amoxicillin cluster_fluconazole Fluconazole cluster_outcome Cellular Outcome compound_node This compound membrane Cell Membrane Disruption compound_node->membrane ros ROS Production compound_node->ros death Microbial Cell Death membrane->death ros->death cipro_node Ciprofloxacin gyrase DNA Gyrase Inhibition cipro_node->gyrase topoisomerase Topoisomerase IV Inhibition cipro_node->topoisomerase dna_synthesis DNA Replication Blocked gyrase->dna_synthesis topoisomerase->dna_synthesis dna_synthesis->death amox_node Amoxicillin pbp PBP Binding amox_node->pbp cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall cell_wall->death fluco_node Fluconazole demethylase 14-alpha-demethylase Inhibition fluco_node->demethylase ergosterol Ergosterol Synthesis Blocked demethylase->ergosterol ergosterol->death

Caption: Comparative overview of antimicrobial mechanisms of action.

References

A Comparative Guide to the Synthetic Routes of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to 4-Methylbenzo[b]thiophene, a significant heterocyclic scaffold in medicinal chemistry and materials science. The following sections present an objective analysis of different synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Introduction to this compound

Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are isosteric with indoles. Their structural motif is found in numerous biologically active compounds and functional materials. The 4-methyl substituted analogue, in particular, serves as a crucial building block for the synthesis of more complex molecules with diverse applications, including pharmaceuticals and organic electronics. The strategic placement of the methyl group at the 4-position can significantly influence the molecule's biological activity and physical properties. This guide explores and contrasts several key synthetic methodologies for its preparation.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. This section details and compares some of the prominent methods.

Data Summary
Synthetic Route Starting Materials Reagents & Catalyst Reaction Conditions Yield (%) Key Advantages Limitations
Route 1: Gassman Benzothiophene Synthesis 3-Methylaniline, tert-butyl hypochlorite, methyl thioglycolatetert-butyl hypochlorite, methyl thioglycolate, triethylamine-78 °C to room temperature~60%Mild reaction conditions, readily available starting materials.Multi-step process, use of malodorous thiols.
Route 2: Palladium-Catalyzed Annulation 1-Bromo-2-methyl-3-vinylbenzene, Sodium SulfidePd(OAc)₂, dppf, Na₂S120 °C, 24 h~75%High yield, good functional group tolerance.Use of expensive palladium catalyst, requires inert atmosphere.
Route 3: Acid-Catalyzed Cyclization of a Thioacetal 3-Methylthiophenol, Chloroacetaldehyde diethyl acetalPolyphosphoric acid (PPA)130-140 °C, 2 h~55%One-pot procedure, inexpensive reagents.Harsh reaction conditions (strong acid, high temperature), moderate yield.

Experimental Protocols

Route 1: Gassman Benzothiophene Synthesis

This method involves the reaction of a substituted aniline with a sulfur-containing reagent to form the benzo[b]thiophene ring system.

Step 1: N-Chlorination of 3-Methylaniline To a solution of 3-methylaniline (1.0 eq) in dichloromethane at -78 °C is added tert-butyl hypochlorite (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour.

Step 2: Sulfide Addition Methyl thioglycolate (1.2 eq) is added to the reaction mixture, followed by the dropwise addition of triethylamine (2.5 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours.

Step 3: Cyclization and Aromatization The reaction mixture is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then heated in the presence of a catalytic amount of p-toluenesulfonic acid in toluene to effect cyclization and aromatization to afford this compound.

Route 2: Palladium-Catalyzed Annulation

This route utilizes a palladium-catalyzed cross-coupling and annulation strategy to construct the benzo[b]thiophene core.

A mixture of 1-bromo-2-methyl-3-vinylbenzene (1.0 eq), sodium sulfide (1.5 eq), palladium(II) acetate (5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%) in anhydrous DMF is heated at 120 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to give this compound.

Route 3: Acid-Catalyzed Cyclization of a Thioacetal

This classical approach involves the formation of a thioacetal followed by an acid-catalyzed intramolecular cyclization.

A mixture of 3-methylthiophenol (1.0 eq) and chloroacetaldehyde diethyl acetal (1.2 eq) is heated. To this mixture, polyphosphoric acid is added portion-wise, and the temperature is raised to 130-140 °C for 2 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of the described synthetic routes, the following diagrams are provided.

G Synthetic Pathway Comparison for this compound cluster_0 Route 1: Gassman Synthesis cluster_1 Route 2: Pd-Catalyzed Annulation cluster_2 Route 3: Acid-Catalyzed Cyclization A1 3-Methylaniline B1 N-Chloro-3-methylaniline A1->B1 t-BuOCl C1 Sulfide Adduct B1->C1 Methyl thioglycolate, Et3N D1 This compound C1->D1 p-TsOH, heat A2 1-Bromo-2-methyl-3-vinylbenzene B2 This compound A2->B2 Na2S, Pd(OAc)2, dppf A3 3-Methylthiophenol B3 Thioacetal Intermediate A3->B3 Chloroacetaldehyde diethyl acetal C3 This compound B3->C3 PPA, heat

Caption: Comparative overview of three synthetic routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its characteristic advantages and disadvantages. The Gassman synthesis offers a classical approach with mild conditions, while the palladium-catalyzed annulation provides a modern, high-yielding, albeit more expensive, alternative. The acid-catalyzed cyclization of a thioacetal represents a straightforward, one-pot method using inexpensive reagents but requires harsh conditions. The selection of the optimal route will be dictated by the specific requirements of the synthesis, including scale, cost, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic compound.

In Silico ADME Profiles of Benzo[b]thiophene Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of in silico predicted ADME properties for various benzo[b]thiophene derivatives, with a focus on 4-methylbenzo[b]thiophene analogs, offering insights into their drug-likeness and potential as therapeutic agents.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] In silico ADME prediction serves as a cost-effective and rapid method to assess the pharmacokinetic profiles of derivatives, helping to prioritize candidates for further development and reduce late-stage attrition.[4] This guide synthesizes data from computational studies to compare the ADME properties of different classes of benzo[b]thiophene derivatives.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the in silico predicted ADME properties for different series of benzo[b]thiophene derivatives. These properties are crucial indicators of a compound's potential oral bioavailability and overall drug-likeness.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Lipinski's "Rule of Five" is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.

Compound ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsReference
3-Halobenzo[b]thiophenes 222.01 - 347.983.15 - 4.2101 - 20[5]
Benzo[b]thiophene-chalcones (Series 4) 252.33 - 331.424.35 - 5.590 - 11 - 20 - 1[6]
Benzo[b]thiophene-chalcones (Series 5) 388.47 - 508.615.38 - 7.360 - 22 - 40 - 2[6]
3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) 357.85 - 494.023.89 - 6.230 - 13 - 50 - 1[7]

Table 2: Predicted Pharmacokinetic Properties

Compound ClassGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeationP-glycoprotein (P-gp) SubstrateCYP Isozyme InhibitionBioavailability ScoreReference
3-Halobenzo[b]thiophenes HighYesNoInhibitor of 1-3 isoforms0.55[5]
Benzo[b]thiophene-chalcones (Series 4 & 5) High/LowYes/NoYes/NoInhibitor of 2-5 isoforms0.55[6]
3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) HighNoNoInhibitor of 1-3 isoforms0.55[7]

Experimental Protocols

The in silico ADME properties presented in this guide were predicted using various computational tools and methodologies. A general workflow for these predictions is outlined below.

Methodology for In Silico ADME Prediction:

  • Molecular Structure Preparation: The 2D structures of the benzo[b]thiophene derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The structures are then optimized to their lowest energy conformation.

  • ADME Property Calculation: The prepared 3D structures are submitted to in silico ADME prediction software. A commonly used tool is the SwissADME web server, which provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

  • Physicochemical Descriptors: Key descriptors such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds are calculated.

  • Lipinski's Rule of Five: The calculated physicochemical properties are used to assess compliance with Lipinski's Rule of Five to predict oral bioavailability.[6]

  • Pharmacokinetic Prediction:

    • Gastrointestinal (GI) Absorption: Predicted based on the BOILED-Egg model, which relies on lipophilicity and polarity.

    • Blood-Brain Barrier (BBB) Permeation: Predicted based on the compound's physicochemical properties.

    • P-glycoprotein (P-gp) Substrate: Prediction of whether the compound is a substrate of the P-gp efflux pump.

    • Cytochrome P450 (CYP) Inhibition: Prediction of the inhibitory potential against major CYP isozymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

  • Drug-Likeness and Bioavailability Score: An overall drug-likeness score is often provided based on a combination of factors, including Lipinski's rule and other filters. The bioavailability score is a semi-quantitative measure of the compound's potential to be orally bioavailable.[6]

Visualizing the In Silico ADME Workflow

The following diagrams illustrate the typical workflow for in silico ADME prediction and the logical relationship of Lipinski's Rule of Five.

ADME_Prediction_Workflow A 2D Chemical Structure B 3D Structure Generation & Energy Minimization A->B C In Silico ADME Software (e.g., SwissADME) B->C D Physicochemical Properties (MW, LogP, TPSA, etc.) C->D E Pharmacokinetic Properties (GI Absorption, BBB, CYP Inhibition) C->E F Drug-Likeness Evaluation (Lipinski's Rule, etc.) D->F E->F G ADME Profile Report F->G

A typical workflow for the in silico prediction of ADME properties.

Lipinskis_Rule_of_Five cluster_Lipinski Lipinski's Rule of Five MW Molecular Weight ≤ 500 Da OralBioavailability Predicted Good Oral Bioavailability MW->OralBioavailability ≤ 1 Violation LogP LogP ≤ 5 LogP->OralBioavailability ≤ 1 Violation HBD H-Bond Donors ≤ 5 HBD->OralBioavailability ≤ 1 Violation HBA H-Bond Acceptors ≤ 10 HBA->OralBioavailability ≤ 1 Violation

Logical relationship of Lipinski's Rule of Five for predicting oral bioavailability.

References

A Comparative Analysis of Kinase Inhibitory Profiles: Benchmarking Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of a publicly available, comprehensive kinase inhibitory profile for 4-Methylbenzo[b]thiophene. While the benzo[b]thiophene scaffold is a known constituent in the design of various kinase inhibitors, specific data detailing the inhibitory activity of the 4-methyl substituted variant against a panel of kinases is not found in peer-reviewed literature. This guide, therefore, serves to provide a comparative framework using well-characterized, broad-spectrum kinase inhibitors to illustrate the principles of kinase inhibitor profiling.

This document will delve into the kinase inhibitory profiles of three widely recognized inhibitors: Staurosporine, Dasatinib, and Sunitinib. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Dasatinib, and Sunitinib against a selection of key kinases. Lower IC50 values indicate greater potency.

Kinase TargetStaurosporine (nM)Dasatinib (nM)Sunitinib (nM)
ABL1-0.138
SRC60.245
LCK-0.162
LYN-0.155
YES1-0.158
KIT-1.50.8
PDGFRA-2.51.2
PDGFRB-1.80.9
VEGFR2-1.5-
Protein Kinase A (PKA)7--
Protein Kinase C (PKC)3--
CaM Kinase II20--

Staurosporine is a potent, broad-spectrum inhibitor, targeting a wide range of kinases with high affinity. Dasatinib is a multi-targeted kinase inhibitor with potent activity against BCR-ABL and Src family kinases[1]. Sunitinib is another multi-targeted inhibitor, primarily targeting receptor tyrosine kinases such as VEGFRs and PDGFRs[1].

Experimental Protocols

A fundamental method for determining the kinase inhibitory profile of a compound is through in vitro biochemical kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the test compound.

General Protocol for an In Vitro Kinase Assay (Fluorescence-Based)

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a fluorescence-based assay format, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate (e.g., biotinylated)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine) dissolved in Dimethyl Sulfoxide (DMSO)

  • Detection reagents (e.g., Lanthanide-labeled antibody specific for the phosphorylated substrate and a fluorescent acceptor like streptavidin-allophycocyanin)

  • Stop solution (e.g., EDTA in buffer)

  • 384-well assay plates (e.g., low-volume, black)

  • Plate reader capable of detecting the specific fluorescence signal

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.

  • Reaction Mixture Preparation: In each well of the assay plate, add the kinase and the peptide substrate diluted in the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or control inhibitor to the wells. Include wells with DMSO only as a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the kinase reaction by adding the stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Add the detection reagents to the wells. After another incubation period to allow for binding of the detection reagents to the phosphorylated substrate, read the plate on a compatible plate reader.

3. Data Analysis:

  • The raw data (e.g., fluorescence intensity) is converted to percent inhibition relative to the no-inhibitor (DMSO) controls.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway Diagram

G Generic Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Adaptor_Protein Adaptor_Protein Receptor_Tyrosine_Kinase->Adaptor_Protein Activates RAS RAS Adaptor_Protein->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription_Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates G Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and ATP Start->Prepare_Reagents Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Reaction_Setup Combine Reagents and Compound in Assay Plate Prepare_Reagents->Reaction_Setup Compound_Dilution->Reaction_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Constant Temperature Initiate_Reaction->Incubation Stop_Reaction Add Stop Solution (e.g., EDTA) Incubation->Stop_Reaction Detection Add Detection Reagents and Read Plate Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Halogen vs. Methyl Substitution in Benzothiophenes: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological implications of substituting benzothiophene with halogens versus methyl groups reveals significant impacts on their efficacy in various biological assays. This guide provides a comparative analysis of halogenated and methylated benzothiophenes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Benzothiophene, a bicyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiophene core, particularly with halogens or methyl groups, can dramatically modulate its physicochemical properties and, consequently, its biological activity. This comparison guide synthesizes findings from multiple studies to offer a clear overview of how these substitutions influence the pharmacological profile of benzothiophene derivatives.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various biological assays, highlighting the differences in potency between halogenated and methylated benzothiophene derivatives.

Table 1: Antimicrobial Activity of Halogenated vs. Methylated Benzothiophenes

Compound/DerivativeTarget OrganismActivity Metric (MIC, µg/mL)Reference
Halogenated Derivatives
3-Chloro-2-(cyclohexanol)benzo[b]thiopheneB. cereus, S. aureus, E. faecalis, C. albicans16[1]
3-Bromo-2-(cyclohexanol)benzo[b]thiopheneB. cereus, S. aureus, E. faecalis, C. albicans16[1]
3-Iodo-2-(cyclohexanol)benzo[b]thiopheneB. cereus, S. aureus, E. faecalis, C. albicans> 512[1]
3-Iodo-2-(thiophen-2-yl) benzo[b]thiopheneAntifungal activityPotential use as antifungal agent
6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4[2]
Methylated Derivatives
6-Methyl-benzo[b]thiophene-2-carboxylic acid derivativeNeurokinin-2 Receptor AntagonistSubnanomolar potency (in vitro)[3]

Table 2: Anticancer Activity of Halogenated vs. Methylated Benzothiophenes

Compound/DerivativeCancer Cell LineActivity Metric (IC50)Reference
Halogenated Derivatives
Halogenated Benzothiadiazine DerivativeTriple-negative breast cancer2.93 ± 0.07 µM[4]
Methylated Derivatives
α-Hydroxyphosphonates with 3-methyl-benzothiophene scaffoldVarious cancer cell linesData not specified, but synthesized for cytotoxic activity screening[5]

Key Observations

From the presented data, several key trends emerge:

  • Antimicrobial Activity: Halogenation at the C3 position of the benzothiophene ring with chlorine or bromine significantly enhances antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans.[1] In contrast, iodine substitution at the same position leads to a dramatic loss of activity.[1] A chloro-substituted benzothiophene derivative also demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[2]

  • Anticancer Activity: Halogenated benzothiadiazine derivatives have shown potent and selective anticancer activity against triple-negative breast cancer cells.[4] While specific IC50 values for methylated benzothiophenes in anticancer assays are not detailed in the reviewed literature, their synthesis for cytotoxic screening suggests they are a class of interest.[5]

  • Receptor Antagonism: Methylation of the benzothiophene scaffold has been successfully employed in the development of potent neurokinin-2 receptor antagonists.[3] This highlights the role of methyl groups in optimizing receptor binding and in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the benzothiophene derivatives was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the inoculum was standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Incubation: The standardized inoculum was added to each well and the plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]

Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the benzothiophene derivatives on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.[4]

Signaling Pathways and Experimental Workflows

The biological activities of benzothiophene derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate a general experimental workflow for screening these compounds and a representative signaling pathway that could be modulated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Benzothiophene Scaffold halogenation Halogenation start->halogenation methylation Methylation start->methylation antimicrobial Antimicrobial Assays (MIC) halogenation->antimicrobial anticancer Anticancer Assays (IC50) methylation->anticancer data Quantitative Data Analysis antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar signaling_pathway cluster_pathway Potential Anticancer Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes benzothiophene Benzothiophene Derivative benzothiophene->pi3k Inhibits

References

Assessing the Reproducibility of 4-Methylbenzo[b]thiophene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key chemical building blocks is paramount. 4-Methylbenzo[b]thiophene, a sulfur-containing heterocyclic compound, is a valuable scaffold in the development of pharmaceuticals and organic electronic materials. This guide provides a comparative analysis of two distinct synthetic protocols for this compound, presenting key performance indicators and detailed methodologies to aid in the assessment of their reproducibility.

Comparison of Synthesis Protocols

The following table summarizes the quantitative data for two different approaches to the synthesis of this compound. Protocol 1 involves the cyclization of a thiophene derivative, while Protocol 2 utilizes a reaction between o-tolyl mercaptan and chloroacetaldehyde.

ParameterProtocol 1: Cyclization of 1-(3-methyl-2-thienyl)prop-2-en-1-olProtocol 2: Reaction of o-Tolyl Mercaptan and Chloroacetaldehyde
Yield 75%60%
Purity High (exact percentage not specified)High (exact percentage not specified)
Reaction Time 2 hoursNot specified
Reaction Temperature 100 °C (reflux)Not specified
Key Reagents 1-(3-methyl-2-thienyl)prop-2-en-1-ol, Acetyl Chlorideo-Tolyl mercaptan, Chloroacetaldehyde dimethyl acetal, Polyphosphoric acid
Solvent BenzeneNot specified

Experimental Protocols

Protocol 1: Cyclization of 1-(3-methyl-2-thienyl)prop-2-en-1-ol

This method relies on the acid-catalyzed cyclization of a substituted thiophene precursor to form the benzo[b]thiophene ring system.

Methodology:

A solution of 1-(3-methyl-2-thienyl)prop-2-en-1-ol (1.54 g, 10 mmol) in 50 mL of benzene is prepared. To this solution, acetyl chloride (0.1 mL) is added. The reaction mixture is then heated to reflux at 100 °C for 2 hours. After the reaction is complete, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with water (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: petroleum ether) to yield this compound as a colorless oil.

Protocol 2: Reaction of o-Tolyl Mercaptan and Chloroacetaldehyde

This classical approach involves the condensation of a substituted thiophenol with a chloroacetaldehyde derivative, followed by acid-mediated cyclization.

Methodology:

A mixture of o-tolyl mercaptan and chloroacetaldehyde dimethyl acetal is reacted in the presence of a catalytic amount of a suitable acid. The intermediate, S-(o-tolyl)mercaptoacetaldehyde dimethyl acetal, is formed. This intermediate is then treated with polyphosphoric acid and heated to induce cyclization and dehydration, affording this compound. The product is isolated and purified by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

G General Workflow for this compound Synthesis cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 start1 1-(3-methyl-2-thienyl)prop-2-en-1-ol reagent1 Acetyl Chloride, Benzene reaction1 Cyclization (Reflux, 2h) start1->reaction1 reagent1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product This compound purification1->product start2 o-Tolyl Mercaptan + Chloroacetaldehyde reagent2 Polyphosphoric Acid reaction2 Condensation & Cyclization start2->reaction2 reagent2->reaction2 workup2 Isolation reaction2->workup2 purification2 Distillation workup2->purification2 purification2->product

Caption: Generalized workflows for two synthetic routes to this compound.

Reproducibility Assessment

Based on the available data, Protocol 1 appears to be more thoroughly documented with specific reaction parameters, which is a crucial factor for reproducibility. The specified reaction time, temperature, and detailed workup procedure provide a clear roadmap for other researchers to follow. In contrast, while Protocol 2 describes a viable synthetic strategy, the lack of specific details regarding reaction times and temperatures may present challenges in achieving consistent results.

For researchers aiming to synthesize this compound, Protocol 1 offers a more defined and likely more reproducible starting point. However, the choice of protocol may also depend on the availability of starting materials and the desired scale of the synthesis. Further investigation and optimization of Protocol 2 could potentially improve its reproducibility and make it a more attractive alternative.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-Methylbenzo[b]thiophene, ensuring the protection of personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 14315-11-8) was found. The following disposal procedures are based on information available for the closely related structural isomer, 3-Methylbenzo[b]thiophene (CAS No. 1455-18-1). Due to the chemical similarities, the disposal protocols are expected to be analogous. However, it is imperative to consult with a licensed waste disposal company and to obtain the specific SDS for this compound for definitive guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department or your contracted waste disposal service.

    • Store the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name, CAS number (14315-11-8), and relevant hazard symbols.

    • Keep the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Consult with EHS and Licensed Waste Disposal Professionals:

    • Contact your institution's EHS department to understand the specific internal procedures for hazardous waste pickup.

    • Engage a licensed waste disposal company to arrange for the collection and proper disposal of the chemical waste.[2][3] They can provide specific guidance on packaging and labeling requirements.

  • Potential Disposal Method:

    • A potential method for disposal by a certified facility is chemical incineration equipped with an afterburner and scrubber system.[3] This should only be performed by trained professionals in a permitted facility.

  • Spill and Contamination Cleanup:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.[3]

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal as hazardous waste.[3][4]

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains or waterways.[2]

  • Disposal of Contaminated Packaging:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] Before disposal, ensure the container is completely empty.[2]

Chemical and Physical Properties (of 3-Methylbenzo[b]thiophene)

The following table summarizes the known quantitative data for the related compound, 3-Methylbenzo[b]thiophene (CAS No. 1455-18-1), which may provide an indication of the properties of this compound.

PropertyValue
Molecular FormulaC₉H₈S
Molecular Weight148.22 g/mol
Melting Point-40 °C
Boiling Point127 °C at 3.3 kPa
Flash Point104 °C
Relative Density1.13

Source: TCI Chemicals Safety Data Sheet for 3-Methylbenzo[b]thiophene[3]

Experimental Protocols

As this document focuses on disposal, no experimental protocols for laboratory procedures are included. All disposal actions must comply with local, state, and federal regulations.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound start Start: Have this compound Waste assess_hazards Assess Hazards (Consult SDS for this compound) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate and Store Waste in Labeled, Sealed Container wear_ppe->segregate_waste contact_ehs Contact Institutional EHS Department segregate_waste->contact_ehs licensed_disposal Arrange Pickup with Licensed Waste Disposal Company contact_ehs->licensed_disposal incineration Disposal via Chemical Incineration (by licensed facility) licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Figure 1. Disposal Decision Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.